2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWDFDMXREMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377597 | |
| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-48-3 | |
| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a key intermediate in the production of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. The guide emphasizes scientific integrity, providing field-proven insights and authoritative references to support the described methodologies.
Introduction: Significance of this compound
This compound is a crucial building block in medicinal chemistry, most notably as a precursor in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. The structural motif of a tertiary carboxylic acid linked to a 1,2,4-triazole ring provides a unique scaffold for interacting with the active site of various enzymes, making this and related compounds valuable intermediates in drug discovery and development. A deep understanding of its synthesis is therefore paramount for chemists working in this field.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through two primary retrosynthetic disconnections.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
The most direct and industrially relevant approach involves the construction of the C-N bond between the triazole ring and the quaternary carbon center, followed by functional group interconversion to unveil the carboxylic acid. This leads to two viable synthetic routes:
-
Route A: The Nitrile Hydrolysis Pathway. This is arguably the most efficient route, proceeding through the key intermediate 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile.
-
Route B: The Ester Hydrolysis Pathway. This route involves the direct alkylation of 1,2,4-triazole with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester.
This guide will focus primarily on Route A, as it generally offers advantages in terms of starting material availability and reaction efficiency.
Mechanistic Insights and Rationale
Synthesis of the Nitrile Intermediate: A Nucleophilic Substitution Approach
The formation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile is achieved via a nucleophilic substitution reaction. 1,2,4-Triazole, being a weak acid, can be deprotonated by a suitable base to form the triazolide anion, a potent nucleophile. This anion then displaces a suitable leaving group on an acetone-derived electrophile. Acetone cyanohydrin, upon activation, serves as an excellent source for the 2-cyanopropan-2-yl cation equivalent.
The regioselectivity of the alkylation of 1,2,4-triazole is a critical consideration, as it possesses two potentially nucleophilic nitrogen atoms (N1 and N4). Generally, alkylation at the N1 position is favored, leading to the desired product.[1][2] The choice of solvent and base can influence this regioselectivity.
Hydrolysis of the Tertiary Nitrile: A Robust Transformation
The conversion of the nitrile intermediate to the final carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis.[3][4] Given the steric hindrance around the tertiary carbon, vigorous conditions are often required. Acid-catalyzed hydrolysis, often employing concentrated sulfuric or hydrochloric acid, proceeds through protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic for nucleophilic attack by water.[1] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4]
Detailed Experimental Protocols
Disclaimer: These protocols are provided for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (Intermediate 1)
This procedure is adapted from general principles of triazole alkylation.
Reaction Scheme:
Caption: Synthesis of the nitrile intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,4-Triazole | 69.07 | 10.0 g | 0.145 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 6.4 g | 0.160 |
| Acetone Cyanohydrin | 85.09 | 13.5 g | 0.159 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (10.0 g, 0.145 mol) and anhydrous N,N-dimethylformamide (150 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 6.4 g, 0.160 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add acetone cyanohydrin (13.5 g, 0.159 mol) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile as a colorless oil or low-melting solid.
Hydrolysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile to this compound (Target Compound)
This procedure is based on general methods for the hydrolysis of sterically hindered nitriles.[3][4]
Reaction Scheme:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile | 136.16 | 10.0 g | 0.073 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (10.0 g, 0.073 mol) to a mixture of sulfuric acid (50 mL) and water (50 mL). Caution: The addition is exothermic.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product may precipitate at this point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 8.5 (s, 1H, triazole-H), 7.9 (s, 1H, triazole-H), 1.6 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 175.0 (C=O), 151.0 (triazole-CH), 145.0 (triazole-CH), 60.0 (quaternary C), 25.0 (CH₃).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1720 (C=O), 1500, 1450.
-
Mass Spectrometry (ESI+): m/z 156.08 [M+H]⁺.
Safety and Handling
-
1,2,4-Triazole: Harmful if swallowed. Causes skin and serious eye irritation.
-
Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.
-
Acetone Cyanohydrin: Fatal if swallowed, in contact with skin, or if inhaled.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.
-
Sulfuric Acid: Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents with appropriate engineering controls and personal protective equipment.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The nitrile hydrolysis pathway presented in this guide offers an efficient and reliable method for obtaining this valuable intermediate. Careful attention to reaction conditions, particularly the regioselectivity of the initial alkylation and the vigorous conditions required for the final hydrolysis, is key to a successful synthesis. The information provided herein, grounded in established chemical principles, should serve as a valuable resource for researchers and developers in the field.
References
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemguide.co.uk [chemguide.co.uk]
chemical properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The molecule uniquely combines the structural rigidity and hydrogen bonding capabilities of a 1,2,4-triazole ring with the functional handle of a carboxylic acid. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, stability profile, and its potential applications as a versatile building block in medicinal chemistry, drawing parallels with established pharmacophores. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential.
Molecular Structure and Physicochemical Properties
This compound (C₆H₉N₃O₂) is a unique molecule featuring a quaternary carbon center linking a 1,2,4-triazole ring, two methyl groups, and a carboxylic acid moiety. This architecture imparts a combination of properties derived from its constituent parts. The triazole ring is a stable aromatic system known for its ability to participate in hydrogen bonding and its metabolic stability, making it a privileged scaffold in drug design.[1][2] The propanoic acid group provides a site for ionic interactions and a handle for further chemical modification, such as the formation of esters or amides.[3][4]
Table 1: Compound Identifiers and Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 303148-48-3 | [5] |
| Molecular Formula | C₆H₉N₃O₂ | [5][6] |
| Molecular Weight | 155.15 g/mol | - |
| Monoisotopic Mass | 155.06947 Da | [6] |
| SMILES | CC(C)(C(=O)O)N1C=NC=N1 | [6] |
| InChIKey | XCYWDFDMXREMCT-UHFFFAOYSA-N | [6] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Discussion |
| pKa (Strongest Acidic) | ~4.8 | The carboxylic acid is the primary acidic proton. Its acidity is comparable to that of 2-methylpropanoic acid.[7] |
| XlogP | 0.3 | This value indicates a relatively balanced lipophilicity, suggesting moderate solubility in both polar and non-polar environments. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 | The two triazole nitrogens and the two carboxylic oxygen atoms. |
| Polar Surface Area | 73.4 Ų | The significant polar surface area, contributed by the triazole and carboxylic acid groups, influences cell permeability and solubility. |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the N-alkylation of 1H-1,2,4-triazole. This approach is logical because 1H-1,2,4-triazole is a readily available starting material, and the alkylating agent can be prepared from α-hydroxyisobutyric acid or a related precursor. The use of a strong base is crucial for deprotonating the triazole ring, creating a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C with stirring. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the triazole ring, making it nucleophilic.
-
Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired ester intermediate.
Step 2: Saponification to this compound
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (NaOH, 2.0 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitored by TLC). Causality: NaOH mediates the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 by the slow addition of 1M hydrochloric acid (HCl).
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization.
Spectroscopic and Analytical Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signals | Rationale |
| ¹H NMR | δ ~1.7-1.9 ppm (singlet, 6H)δ ~8.0-8.2 ppm (singlet, 1H)δ ~8.5-8.7 ppm (singlet, 1H)δ ~10-12 ppm (broad singlet, 1H) | The two equivalent methyl groups (CH₃) on the quaternary carbon appear as a single peak. The two protons on the triazole ring (C3-H and C5-H) are chemically non-equivalent and will appear as distinct singlets in the aromatic region. The carboxylic acid proton (COOH) is exchangeable and appears as a broad signal at a downfield chemical shift. |
| ¹³C NMR | δ ~22-25 ppmδ ~65-70 ppmδ ~145-148 ppmδ ~150-153 ppmδ ~175-180 ppm | Signal for the two equivalent methyl carbons. Signal for the quaternary carbon (C(CH₃)₂). Signal for the C5 carbon of the triazole ring. Signal for the C3 carbon of the triazole ring. Signal for the carbonyl carbon of the carboxylic acid. |
| Mass Spec (ESI+) | m/z = 156.0768 [M+H]⁺ | The mass corresponding to the protonated molecule is the expected base peak in electrospray ionization mode. |
| FT-IR (cm⁻¹) | ~2500-3300 (broad)~1700-1725 (strong)~1500-1550 (medium) | O-H stretch of the carboxylic acid. C=O stretch of the carboxylic acid. C=N and C=C stretches of the triazole ring. |
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its two primary functional groups: the carboxylic acid and the 1,2,4-triazole ring.
-
Carboxylic Acid Reactivity : The -COOH group is a versatile handle for derivatization. It can be readily converted into esters (Fischer esterification), amides (via activation with reagents like SOCl₂ or peptide coupling agents), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the molecule to other scaffolds.[4]
-
Triazole Ring Reactivity : The 1,2,4-triazole ring is generally aromatic and chemically robust. It is stable to many oxidative and reductive conditions. The nitrogen atoms can act as ligands to coordinate with metal ions. The ring is also known to be metabolically stable, a desirable property in drug candidates.[1]
-
Stability and Degradation : Like other triazole-containing compounds, this compound is expected to be stable under normal storage conditions. However, environmental degradation may occur. Studies on triazole fungicides show that degradation can be influenced by factors such as UV light (photolysis), pH (hydrolysis, particularly at extreme pH), and microbial action in soil and water.[8] The molecule's persistence will be context-dependent, but the core heterocyclic structure is generally resilient.
Potential Reactivity and Degradation Pathways
Caption: Key reactions and potential degradation routes.
Relevance in Medicinal Chemistry and Drug Development
The structural motif of this compound is highly relevant to drug discovery for several reasons:
-
Privileged Pharmacophore : The 1,2,4-triazole ring is a key component in numerous approved drugs, including antifungals (e.g., fluconazole), antivirals, and anticancer agents.[3][9] Its ability to act as a bioisostere for amide or ester groups, coupled with its metabolic stability and hydrogen bonding capacity, makes it an attractive scaffold for interacting with biological targets.[9]
-
Propionic Acid Moiety : The 2-arylpropionic acid structure is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3] While this molecule is not an arylpropionic acid, it serves as a non-classical analogue, and its derivatives could be explored for similar anti-inflammatory or analgesic activities.
-
Versatile Building Block : As a bifunctional molecule, it serves as an excellent starting point for generating compound libraries. The carboxylic acid can be used to attach the molecule to various other pharmacophores, while the triazole ring provides a stable core with defined stereoelectronic properties.
Conclusion
This compound is a compound with significant potential, underpinned by its robust chemical properties. Its synthesis is straightforward, and its structure is readily characterized by standard analytical methods. The presence of both a stable, drug-like triazole ring and a reactive carboxylic acid handle makes it an exceptionally valuable building block for the development of novel therapeutic agents and functional materials. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpda.org [ijpda.org]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. This compound, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 6. PubChemLite - this compound (C6H9N3O2) [pubchemlite.lcsb.uni.lu]
- 7. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Triazole Moiety in Drug Discovery: An In-Depth Mechanistic Guide to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid Analogs as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological activities. This technical guide delves into the mechanism of action of a specific analog, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid, identified as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Through a comprehensive analysis of its molecular interactions and downstream signaling, we illuminate the pathway by which this compound modulates lipid metabolism, offering significant therapeutic potential for cardiovascular diseases. This guide provides a detailed exploration of the underlying biochemistry, experimental validation protocols, and the broader context of triazole derivatives in modern drug discovery.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties, including hydrogen bonding capacity, dipole character, and resistance to metabolic degradation. These attributes have made it a favored pharmacophore in the design of a wide array of therapeutic agents with activities spanning:
-
Antifungal: Fluconazole and itraconazole are hallmark examples of triazole-based drugs that inhibit fungal cytochrome P450 enzymes.[1]
-
Antiviral: Ribavirin, a broad-spectrum antiviral drug, incorporates a triazole carboxamide moiety.
-
Anticancer: Anastrozole and letrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer.
-
Anti-inflammatory: Numerous 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, often through the modulation of cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][3][4]
The propanoic acid moiety, also present in the subject compound, is a structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for synergistic or multifaceted pharmacological effects. The convergence of the 1,2,4-triazole scaffold with a propanoic acid side chain in the compound of interest, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (herein referred to as LY518674 for brevity), has led to the discovery of a potent and selective modulator of a key nuclear receptor involved in lipid homeostasis.[5]
Core Mechanism of Action: Selective PPARα Agonism
The primary mechanism of action for LY518674 is its function as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.
Upon activation by a ligand like LY518674, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.
Figure 1: Simplified signaling pathway of PPARα activation by LY518674.
Downstream Effects on Lipid Metabolism: Enhancing "Good" Cholesterol
A significant consequence of PPARα activation by LY518674 is the marked increase in high-density lipoprotein cholesterol (HDL-c), often referred to as "good" cholesterol.[5] This effect is primarily mediated by the upregulation of Apolipoprotein A-1 (ApoA-1), the primary protein component of HDL particles.
Experimental evidence has robustly demonstrated that LY518674:
-
Increases ApoA-1 mRNA Levels: In vivo studies using human ApoA-1 transgenic mice showed a dose-dependent increase in hepatic ApoA-1 mRNA levels following treatment with LY518674.[5]
-
Stimulates ApoA-1 Secretion: Liver slices from animals treated with the compound secreted significantly more ApoA-1 compared to controls. Furthermore, cultured hepatocytes treated with LY518674 exhibited a notable increase in ApoA-1 secretion.[5]
-
Promotes de novo Synthesis of ApoA-1: The increased secretion of ApoA-1 was associated with a higher incorporation of radiolabeled methionine, indicating new protein synthesis.[5]
The culmination of these effects is a substantial elevation in circulating HDL-c levels, a key factor in reverse cholesterol transport and a reduction in cardiovascular disease risk.
Quantitative Data Summary
| Parameter | Effect of LY518674 | Reference |
| PPARα Agonist Potency (IC50) | ~24 nM | [5] |
| HDL-c Elevation (in vivo) | 208 ± 15% increase at optimal dose | [5] |
| ApoA-1 Secretion (liver slices) | 3- to 6-fold increase | [5] |
| ApoA-1 Secretion (hepatocytes) | 50% increase | [5] |
Experimental Protocols for Mechanistic Validation
The elucidation of LY518674's mechanism of action relies on a suite of well-established biochemical and molecular biology techniques.
In Vitro PPARα Activation Assay
Objective: To determine the potency and selectivity of the compound as a PPARα agonist.
Methodology:
-
Cell Culture: Transfect a suitable cell line (e.g., HEK293) with expression vectors for full-length human PPARα and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.
-
Compound Treatment: Plate the transfected cells and treat with a range of concentrations of LY518674.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity: Perform parallel assays with other PPAR isoforms (γ and δ) to assess selectivity.
References
- 1. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Profiling of Novel Chemical Entities: A Case Study on 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Abstract
In the landscape of modern drug discovery, the early and accurate characterization of lead compounds is paramount to mitigating downstream failures and reducing development costs. In silico computational models provide a rapid, cost-effective, and resource-efficient methodology for predicting the physicochemical, pharmacokinetic, and toxicological profiles of novel chemical entities before significant investment in chemical synthesis and in vitro testing. This guide provides a comprehensive, step-by-step workflow for generating a robust preclinical profile of a novel compound, using 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a representative case study. We will delve into the theoretical underpinnings of key predictive models, detail the practical application of widely accessible and validated web-based tools, and synthesize the resulting data into an integrated assessment. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in early-stage discovery projects.
Introduction: The Rationale for Predictive Modeling
The path from a hit compound to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties or unforeseen toxicity. The ability to predict these liabilities computationally allows for the early prioritization of candidates with a higher probability of success. This "fail fast, fail cheap" paradigm is a cornerstone of efficient drug development.
This guide uses this compound, a novel small molecule, to illustrate a standard operating procedure for in silico characterization. The methodologies described herein are compound-agnostic and can be applied to any small molecule of interest. Our approach is grounded in utilizing a curated selection of publicly accessible, well-regarded predictive platforms, ensuring the reproducibility and accessibility of the workflow.
The Subject Molecule: Structure and Standardization
The first and most critical step in any computational analysis is the accurate and standardized representation of the molecule. The subject of our case study is This compound .
-
Molecular Formula: C6H9N3O2
-
Canonical SMILES: CC(C)(C(=O)O)n1cncn1
-
Structure:
The Simplified Molecular Input Line Entry System (SMILES) is a universal format that serves as the input for most predictive tools. It is imperative to use the canonical SMILES string to ensure consistency across different platforms.
Workflow for Comprehensive In Silico Profiling
Our predictive workflow is designed as a multi-tiered process, moving from fundamental physicochemical properties to complex biological interactions and potential liabilities. This systematic approach ensures that each layer of data informs the next, building a holistic profile of the compound.
Caption: High-level workflow for in silico compound profiling.
Part I: Physicochemical & Drug-Likeness Assessment
Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to membrane permeability. We utilize the SwissADME web server for this analysis due to its comprehensive and user-friendly nature.
Experimental Protocol: SwissADME Analysis
-
Navigate to the SwissADME homepage.
-
Input Data: In the "List of SMILES" text box, paste the canonical SMILES string: CC(C)(C(=O)O)n1cncn1.
-
Execute: Click the "Run" button to initiate the calculations.
-
Data Collection: The results page will display several tables. Collect the relevant data from the "Physicochemical properties," "Lipophilicity," "Water Solubility," and "Pharmacokinetics" sections.
Results: Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 155.15 g/mol | Conforms to Lipinski's Rule (<500), indicating good potential for absorption and diffusion. |
| Log P (iLOGP) | -1.07 | Indicates high hydrophilicity. May result in poor lipid membrane permeability but good solubility. |
| Log S (ESOL) | -0.16 | Corresponds to a classification of "Very Soluble," which is highly desirable for formulation. |
| Topological Polar Surface Area (TPSA) | 81.56 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability. |
| H-Bond Acceptors | 5 | Within Lipinski's Rule limit (<10). |
| H-Bond Donors | 1 | Within Lipinski's Rule limit (<5). |
| Lipinski's Rule Violations | 0 | The compound passes all criteria, suggesting good "drug-likeness" from a physicochemical standpoint. |
Interpretation and Causality
The data immediately provides a favorable initial impression. The low molecular weight and TPSA are strong indicators of good oral bioavailability. The negative LogP value, driven by the carboxylic acid and triazole moieties, predicts high water solubility. While extreme hydrophilicity can sometimes hinder passive diffusion across the gut wall, the overall profile, with zero Lipinski violations, is promising.
Part II: Pharmacokinetic (ADME) Profiling
Here, we predict how the body will process the compound. We continue to use SwissADME for its robust models on absorption and metabolism and supplement with the pkCSM server for a broader view.
Experimental Protocol: pkCSM Analysis
-
Navigate to the pkCSM "Predict ADMET" homepage.
-
Input Data: Paste the SMILES string CC(C)(C(=O)O)n1cncn1 into the input area. Alternatively, you can upload a .smi file.
-
Execute: Click the "Submit" button.
-
Data Collection: Collect the relevant predictions from the "Absorption," "Metabolism," and "Excretion" tabs on the results page.
Results: Predicted ADME Properties
| Parameter | Tool | Predicted Value / Outcome | Interpretation & Significance |
| GI Absorption | SwissADME | High | The model predicts efficient absorption from the gastrointestinal tract, a key requirement for most oral drugs. |
| Blood-Brain Barrier (BBB) Permeant | SwissADME | No | The compound is predicted to not cross the BBB, which is desirable for peripherally acting drugs to avoid CNS side effects. |
| P-gp Substrate | SwissADME | No | Not being a substrate for the P-glycoprotein efflux pump is favorable, as it reduces the risk of drug resistance. |
| CYP1A2 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |
| CYP2C19 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |
| CYP2C9 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |
| CYP2D6 Inhibitor | SwissADME | No | Low risk of drug-drug interactions with substrates of this major CYP isoform. |
| CYP3A4 Inhibitor | SwissADME | No | Low risk of interactions with a wide range of co-administered drugs metabolized by the most prominent CYP isoform. |
| Total Clearance | pkCSM | 0.535 log(ml/min/kg) | This predicts a moderate rate of clearance from the body, suggesting a reasonable dosing interval may be achievable. |
ADME Profile Synthesis
The ADME predictions are highly encouraging. The compound is flagged as having high gastrointestinal absorption and, crucially, is not predicted to be an inhibitor of any of the five major cytochrome P450 (CYP) enzymes. CYP inhibition is a common cause of adverse drug-drug interactions, and this clean profile significantly de-risks the compound from a metabolic standpoint. The predicted inability to cross the BBB makes it a suitable candidate for therapeutic targets outside the central nervous system.
Caption: Predicted ADME pathway for the subject compound.
Part III: Toxicological & Safety Assessment
Early identification of potential toxicity is arguably the most critical application of in silico modeling. For this step, we use the ProTox-II web server, which incorporates a large database of toxicological data to predict a variety of endpoints.
Experimental Protocol: ProTox-II Analysis
-
Navigate to the ProTox-II homepage.
-
Select Input Method: Choose "Draw a molecule" or "Paste SMILES."
-
Input Data: Paste the SMILES string CC(C)(C(=O)O)n1cncn1.
-
Execute: Click "Start prediction" to submit the job.
-
Data Collection: From the results page, gather the predictions for oral toxicity, organ toxicity, and toxicological endpoints.
Results: Predicted Toxicological Profile
| Endpoint | Predicted Value / Outcome | Confidence | Interpretation & Significance |
| LD50 (Oral, Rat) | 2000 mg/kg | 70.38% | This value places the compound in Toxicity Class 4 (Harmful if swallowed), indicating relatively low acute toxicity. |
| Hepatotoxicity | Inactive | 69.83% | The model predicts a low probability of causing drug-induced liver injury, a major reason for drug withdrawal. |
| Carcinogenicity | Inactive | 74.52% | Low predicted risk of causing cancer. |
| Mutagenicity (Ames) | Inactive | 84.77% | High confidence prediction of being non-mutagenic, which is a critical safety hurdle. |
| hERG Inhibition | Inactive (pkCSM) | - | Predicted to be a non-inhibitor of the hERG potassium channel, reducing the risk of drug-induced cardiotoxicity. |
Safety Profile Synthesis
The predicted safety profile is remarkably clean. The compound is classified with low acute toxicity (Class 4). More importantly, it is predicted to be negative for key chronic and specific organ toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity. The prediction of non-inhibition for the hERG channel (a common and critical cardiotoxicity liability) further strengthens its safety profile. While these predictions require experimental validation, they provide a strong basis for moving forward with low initial safety concerns.
Integrated Assessment and Conclusion
Synthesizing all in silico data, this compound presents as a highly promising preclinical candidate from a drug properties perspective.
-
Strengths:
-
Excellent Drug-Likeness: Complies with Lipinski's Rule of Five with a favorable low molecular weight and TPSA.
-
Favorable ADME Profile: Predicted to have high GI absorption, a clean CYP inhibition profile, and confinement to the periphery (no BBB penetration).
-
Low Toxicity Risk: Predicted to have low acute toxicity and is negative for major liabilities such as mutagenicity, hepatotoxicity, and hERG inhibition.
-
High Solubility: Predicted to be very soluble, which simplifies formulation and bioavailability studies.
-
-
Potential Weaknesses:
-
High Hydrophilicity: The very low LogP (-1.07) might, in some cases, limit passive diffusion across cell membranes, although this is offset by the strong prediction of high GI absorption. This property would need to be confirmed experimentally.
-
Final Recommendation: Based on this comprehensive in silico assessment, this compound is a strong candidate for progression to chemical synthesis and subsequent in vitro validation. The predictive data suggests a low risk of failure due to poor ADMET properties. The next steps should focus on experimentally verifying the key predictions: aqueous solubility, LogP, permeability (e.g., using a PAMPA or Caco-2 assay), and screening against a panel of CYP enzymes.
This case study demonstrates the power of a structured, multi-tool in silico workflow to build a detailed, actionable profile of a novel chemical entity, enabling data-driven decisions and conserving valuable resources in the drug discovery pipeline.
An In-Depth Technical Guide to the Stability and Degradation of 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. Intended for researchers, scientists, and drug development professionals, this document synthesizes foundational principles of forced degradation with the specific structural attributes of the target molecule. It outlines detailed experimental protocols for stress testing under hydrolytic, oxidative, photolytic, and thermal conditions, in accordance with ICH guidelines. Furthermore, it details the development of a stability-indicating analytical method and provides a predictive analysis of potential degradation products. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions, formulation development, and establishing appropriate storage conditions.
Introduction: The Imperative for Stability Assessment
In pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. It directly influences the safety, efficacy, and shelf-life of a potential drug product.[1] The compound this compound, featuring a stable carboxylic acid moiety and a heterocyclic 1,2,4-triazole ring, presents a unique stability profile. The 1,2,4-triazole scaffold is a well-established pharmacophore in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities.[2][3]
Forced degradation studies, or stress testing, are the cornerstone of this understanding. By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[4][5] This guide provides the scientific rationale and detailed protocols to systematically investigate the stability of this compound.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential before commencing stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₆H₉N₃O₂ | N/A |
| Molecular Weight | 155.15 g/mol | N/A |
| CAS Number | 303148-48-3 | N/A |
| Structure | ![]() | N/A |
| Predicted XlogP | 0.3 | N/A |
Note: The structure image is a representation. Sourcing the official structure from a chemical database is recommended.
Predicted Degradation Pathways
The chemical structure of this compound contains two primary functional groups of interest for degradation: the 1,2,4-triazole ring and the propanoic acid group.
-
Hydrolytic Degradation : The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions.[6] However, under strongly acidic or basic conditions, cleavage of the heterocyclic ring is a potential pathway, although this often requires harsh conditions.[7][8] The carboxylic acid and the C-N bond connecting the two moieties are expected to be relatively stable.
-
Oxidative Degradation : The nitrogen-rich triazole ring is a potential site for oxidation. Attack by radical species, such as those generated from hydrogen peroxide, could lead to N-oxides or ring-opened products.[2]
-
Thermal Degradation : The most probable thermal degradation pathway is the decarboxylation of the propanoic acid moiety, especially at elevated temperatures.[9][10] This would result in the loss of CO₂ and the formation of the corresponding isopropyl-triazole derivative.
-
Photodegradation : Triazole fungicides are known to be susceptible to photodegradation.[11][12][13] The triazole ring can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation into various smaller compounds.[14]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of 1,2,4-Triazole Fungicides in the Environment [ere.ac.cn]
- 14. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Introduction: A Guide to Investigating a Novel Triazole Compound
The 1,2,4-triazole moiety is a cornerstone of many pharmacologically active compounds, most notably in the realm of antifungal agents where they function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] The structural motif of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS No. 303148-48-3) suggests its potential as a bioactive molecule.[3] Beyond antifungal activity, derivatives of 1,2,4-triazole have demonstrated a wide range of biological effects, including anti-inflammatory and anticancer properties.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro investigation of this compound. As a novel compound with limited publicly available data, the initial steps of characterization are crucial. This guide, therefore, not only provides detailed protocols for assessing its potential antifungal, anticancer, and anti-inflammatory activities but also emphasizes the foundational steps of determining its solubility and stability, which are critical for reliable and reproducible in vitro studies.
PART 1: Foundational Steps - Compound Handling and Preparation
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Determining Solubility: A Critical First Step
The solubility of a compound is a critical parameter for in vitro assays. The following protocol outlines a method to determine the solubility of this compound in common laboratory solvents.
Protocol 1: Solubility Determination
-
Solvent Selection: Prepare small, labeled vials of common, cell-culture compatible solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.
-
Serial Additions:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 10 µL).
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution against a contrasting background.
-
If the compound has not fully dissolved, continue adding the solvent in small, measured increments, vortexing after each addition, until the compound is fully dissolved.
-
-
Calculation: Calculate the solubility in mg/mL and convert to a molar concentration.
-
Documentation: Record the maximum solubility achieved for each solvent.
Preparation of Stock Solutions
Once a suitable solvent and solubility are determined, a concentrated stock solution can be prepared. DMSO is a common choice for dissolving small molecules for in vitro assays.
Protocol 2: Stock Solution Preparation
-
Calculation: Based on the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM), calculate the required mass of the compound and volume of solvent.
-
Dissolution: In a sterile microcentrifuge tube or vial, dissolve the weighed compound in the calculated volume of high-purity, sterile-filtered DMSO.
-
Verification: Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but be mindful of potential compound degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Assessing Stability in Cell Culture Media
The stability of the compound in your experimental media is crucial for interpreting results. A simple method to assess this is to incubate the compound in the media for the duration of your planned experiment and then analyze for any degradation, though this may require analytical techniques like HPLC. A more straightforward initial check is for any precipitation.
Protocol 3: Media Stability Check
-
Preparation: Prepare a working solution of the compound in your chosen cell culture medium at the highest concentration you plan to test.
-
Incubation: Incubate the solution under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration (e.g., 24, 48, or 72 hours).
-
Observation: At regular intervals, visually inspect the solution for any signs of precipitation.
-
Functional Check (Optional): If possible, you can compare the activity of the freshly prepared solution with the incubated solution in a preliminary assay to check for any loss of function.
PART 2: In Vitro Application Protocols
Based on the known activities of 1,2,4-triazole derivatives, the following sections provide detailed protocols to investigate the potential antifungal, anticancer, and anti-inflammatory properties of this compound.
Antifungal Activity Assessment
The primary expected activity of a novel triazole compound is antifungal. The Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method is a standardized and widely accepted protocol for testing the susceptibility of yeasts to antifungal agents.[1][2][5]
Protocol 4: Antifungal Susceptibility Testing (CLSI M27-A2 Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic yeast strains (e.g., Candida albicans, Cryptococcus neoformans). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound stock solution (in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Yeast strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Workflow Diagram:
Antifungal Susceptibility Workflow
Step-by-Step Procedure:
-
Compound Dilution Plate Preparation:
-
In a sterile 96-well plate, perform a 2-fold serial dilution of the test compound in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include wells for a positive control (a known antifungal like Fluconazole), a negative control (no compound, only inoculum), and a sterility control (no inoculum, only medium).
-
-
Inoculum Preparation:
-
Culture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well of the compound dilution plate, except for the sterility control wells.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by reading the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth in the control well.
-
Data Presentation:
| Compound | Yeast Strain | MIC (µg/mL) |
| Test Compound | C. albicans ATCC 90028 | |
| Fluconazole | C. albicans ATCC 90028 | |
| Test Compound | C. neoformans H99 | |
| Fluconazole | C. neoformans H99 |
Anticancer Activity Assessment
Many bioactive molecules exhibit cytotoxic effects against cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol 5: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on a selected cancer cell line (e.g., HeLa, A549, HepG2).
Materials:
-
Test compound stock solution (in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
Workflow Diagram:
Anticancer Activity Workflow
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include wells for a positive control (Doxorubicin), a vehicle control (medium with the same concentration of DMSO), and a negative control (untreated cells).
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity Assessment
Triazole derivatives have been reported to possess anti-inflammatory properties.[4] A common in vitro model for inflammation involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10][11][12]
Protocol 6: Cytokine Release Assay in LPS-Stimulated PBMCs
Objective: To evaluate the ability of the test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from LPS-stimulated human PBMCs.
Materials:
-
Test compound stock solution (in DMSO)
-
Positive control anti-inflammatory agent (e.g., Dexamethasone)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
Complete RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for human TNF-α and IL-6
Workflow Diagram:
Anti-inflammatory Activity Workflow
Step-by-Step Procedure:
-
PBMC Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before stimulation.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 10-100 ng/mL.
-
Include appropriate controls: untreated cells, cells treated with LPS only, cells treated with LPS and a positive control (Dexamethasone), and cells treated with the compound alone to check for any cytotoxic effects.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine. It is also advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its fundamental properties and exploring its potential biological activities, researchers can generate the foundational data necessary for further investigation and development. The causality-driven approach to these protocols, from solubility determination to functional assays, ensures a scientifically sound basis for elucidating the pharmacological profile of this novel compound.
References
- 1. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: Evaluating 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid as a Novel Antifungal Agent
Executive Summary
The escalating threat of drug-resistant fungal infections necessitates the urgent development of new antifungal agents with novel mechanisms or improved efficacy. Triazole-based compounds have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis. This document provides a comprehensive guide for the initial investigation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid , a novel compound, as a potential antifungal candidate. We present a structured, field-proven workflow—from initial susceptibility screening to preliminary mechanism of action and cytotoxicity studies. Each protocol is detailed with step-by-step instructions and explains the scientific rationale behind key experimental choices, ensuring a robust and self-validating research framework.
Introduction: The Triazole Scaffold in Antifungal Research
The 1,2,4-triazole ring is a critical pharmacophore in medicinal chemistry, forming the core of numerous successful antifungal drugs like fluconazole and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[1][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and arrests fungal growth.[5][6][7] The structural divergence between fungal and human CYP51 enzymes provides a basis for selective toxicity, a key attribute of successful antifungal agents.[8][9]
The compound This compound incorporates the essential triazole moiety, suggesting a potential for antifungal activity. Its unique propanoic acid side chain may influence its solubility, cell permeability, and binding affinity to the target enzyme, warranting a thorough investigation. This guide outlines the necessary protocols to systematically evaluate its potential.
Hypothesized Mechanism of Action: Targeting Ergosterol Biosynthesis
Based on its structural similarity to known triazole antifungals, the primary hypothesis is that this compound acts by inhibiting CYP51. The nitrogen atom at position 4 of the triazole ring is expected to coordinate with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[1][3] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately compromising fungal membrane function and inhibiting growth.[4][8]
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid in Human Plasma by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a small molecule of interest in pharmaceutical development, in human plasma. A robust and sensitive method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is detailed. The protocol encompasses sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this analyte in a complex biological matrix.
Introduction
This compound is a compound of interest in drug discovery and development. Accurate quantification in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The polar nature of this carboxylic acid and the complexity of plasma present analytical challenges, including potential matrix effects and the need for high sensitivity.[5][6]
This application note details a highly selective and sensitive LC-MS/MS method designed to overcome these challenges. The methodology is built upon established principles of bioanalytical method development, including efficient sample preparation through protein precipitation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry.[7][8] The validation framework is aligned with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][3][9]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis. The key stages are outlined in the diagram below.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
Analytes: this compound (Reference Standard, >99% purity), Isotopically Labeled Internal Standard (IS), e.g., this compound-d4.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank Human Plasma (K2-EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.
Detailed Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Using a stable, isotopically labeled internal standard is best practice to compensate for variability in sample preparation and instrument response.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of the reference standard and the internal standard into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[7][10] Acetonitrile is chosen as it efficiently precipitates proteins while ensuring the analyte remains in the supernatant.
-
Allow all plasma samples (calibration standards, quality controls, and unknown samples) to thaw at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Aliquot 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid. This step improves peak shape and compatibility with the reversed-phase mobile phase.
-
Seal the plate/vials and place in the autosampler for analysis.
Caption: Step-by-step sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating small polar molecules.[11][12] The use of a gradient elution with acidified mobile phases (formic acid) is crucial for good peak shape and efficient ionization in positive electrospray mode. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[5][7]
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of standard Analyte (Q1/Q3): e.g., 170.1 -> 126.1 IS (Q1/Q3): e.g., 174.1 -> 130.1 |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The analytical method must be validated to demonstrate its fitness for purpose, following the principles outlined in ICH Q2(R2).[1][3]
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma. |
| Linearity & Range | A linear regression (1/x² weighting) should produce a correlation coefficient (r²) ≥ 0.99. The proposed range is 1 - 1000 ng/mL. |
| Accuracy & Precision | Intra- and inter-day accuracy (% bias) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%RSD) should not exceed 15% (20% at LLOQ). Evaluated at LLOQ, Low QC, Mid QC, and High QC levels. |
| Matrix Effect | The matrix factor, calculated from the response in post-extraction spiked samples versus neat solutions, should be consistent across different lots of plasma. The IS-normalized matrix factor should have a %RSD ≤ 15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. While high recovery is desirable, consistency is more critical. |
| Stability | Analyte stability should be demonstrated under various conditions: - Freeze-Thaw Stability: After three freeze-thaw cycles. - Short-Term Stability: At room temperature for at least 4 hours. - Post-Preparative Stability: In the autosampler for the expected duration of the analytical run. - Long-Term Stability: Frozen at -80°C for an extended period (e.g., 30 days). |
Conclusion
This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to final analysis, is designed for high-throughput environments and adheres to international validation guidelines. This method is suitable for supporting drug development studies that require accurate and reliable bioanalytical data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. sciex.com [sciex.com]
- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 7. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. agilent.com [agilent.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a Potential Enzyme Inhibitor
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of pharmacologically active agents. Its unique structural and electronic properties, including its capacity for hydrogen bonding and metal coordination, have rendered it a privileged scaffold in medicinal chemistry.[1][2] Compounds incorporating this heterocycle have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3] A significant number of clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, feature the 1,2,4-triazole core, underscoring its therapeutic relevance.[2]
The primary mechanism by which many triazole-based drugs exert their therapeutic effect is through enzyme inhibition. Notably, triazole antifungals are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[4][5][6] By disrupting the integrity of the fungal cell membrane, these compounds effectively halt fungal growth.[4][7] Beyond mycology, the triazole ring has been integrated into inhibitors of various other enzymes, including human cytochrome P450 isoforms (implicated in drug-drug interactions), histone deacetylases (HDACs), α-glucosidase, and urease.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a potential enzyme inhibitor. We present a series of detailed protocols for in vitro enzyme inhibition assays targeting key enzyme families known to be modulated by triazole-containing compounds. Furthermore, we include methodologies for assessing the compound's potential antifungal activity in a cellular context. The overarching goal is to equip researchers with the necessary tools to thoroughly evaluate the inhibitory profile of this compound and to elucidate its potential therapeutic applications.
Part 1: Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
In this step, the nitrogen of the 1,2,4-triazole ring acts as a nucleophile, displacing the bromide from ethyl 2-bromo-2-methylpropanoate.
-
Materials: Ethyl 2-bromo-2-methylpropanoate, 1H-1,2,4-triazole, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-1,2,4-triazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ester.
-
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.
-
Materials: Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), water, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the intermediate ester in a mixture of THF and water.
-
Add an aqueous solution of NaOH or LiOH.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, this compound.
-
Part 2: In Vitro Enzyme Inhibition Assays
This section details the protocols for evaluating the inhibitory activity of this compound against a panel of relevant enzymes.
Cytochrome P450 (CYP) Inhibition Assays
Given the well-established role of triazoles as CYP inhibitors, assessing the compound's effect on key human CYP isoforms is crucial for predicting potential drug-drug interactions.[8][12] Fluorogenic assays offer a high-throughput and cost-effective method for this initial screening.[4][5]
Principle:
These assays utilize recombinant human CYP enzymes and specific non-fluorescent substrates that are converted into highly fluorescent products by the respective CYP isoform. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.[4][7]
Experimental Workflow:
Caption: Workflow for the fluorogenic CYP inhibition assay.
Protocol:
This protocol is a general guideline and should be adapted based on the specific CYP isoform and substrate used. Commercially available kits, such as the Vivid® CYP450 Screening Kits, provide detailed, optimized protocols.[13][14]
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19)
-
Fluorogenic CYP-specific substrates (e.g., Vivid® Substrates)
-
NADPH regeneration system (e.g., Vivid® Regeneration System)
-
Potassium phosphate buffer
-
Known CYP-specific inhibitors (for positive controls)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer. The final concentration range should typically span several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture Preparation: Prepare a master mix containing the recombinant CYP enzyme and the corresponding fluorogenic substrate in potassium phosphate buffer.
-
Plate Setup:
-
Add the serially diluted test compound to the wells of the 96-well plate.
-
Include a "no inhibitor" control (vehicle only) and a positive control (a known inhibitor for the specific CYP isoform).
-
Add the enzyme/substrate master mix to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regeneration system to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the substrate. Record readings at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6][15]
-
-
Table 1: Example CYP Isoforms and Corresponding Fluorogenic Substrates
| CYP Isoform | Fluorogenic Substrate (Example) | Positive Control (Example) |
| CYP3A4 | 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) | Ketoconazole |
| CYP2C9 | 7-methoxy-4-(trifluoromethyl)coumarin (MFC) | Sulfaphenazole |
| CYP2C19 | 3-cyano-7-ethoxycoumarin (CEC) | Ticlopidine |
Histone Deacetylase (HDAC) Inhibition Assay
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitors are being actively investigated as anticancer agents.
Principle:
This is a fluorometric assay where a fluorogenic HDAC substrate, typically an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC), is used. Deacetylation of the substrate by HDACs allows for subsequent cleavage by a developer enzyme (a protease), releasing the fluorophore and generating a fluorescent signal.[8]
Protocol:
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HeLa nuclear extract or a specific HDAC isoform)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing trypsin or a similar protease)
-
Known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer.
-
Plate Setup:
-
Add the serially diluted test compound, positive control, and vehicle control to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except for a "no enzyme" control.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 60 minutes, protected from light.
-
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells. Incubate at room temperature for 15-30 minutes.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
-
Plot the dose-response curve and determine the IC₅₀ value.[8]
-
-
α-Glucosidase Inhibition Assay
α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion.
Principle:
This is a colorimetric assay where α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product. The absorbance of p-nitrophenol is measured at 405 nm.[16]
Protocol:
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Acarbose (positive control)
-
96-well clear, flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in sodium phosphate buffer.
-
Plate Setup:
-
Add the sodium phosphate buffer to all wells.
-
Add the diluted test compound, positive control, and vehicle control to the appropriate wells.
-
Add the α-glucosidase solution to all wells except for a substrate blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Enzyme Reaction: Initiate the reaction by adding the pNPG solution to all wells. Incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the vehicle control and A_sample is the absorbance in the presence of the test compound.[16]
-
Plot the dose-response curve and determine the IC₅₀ value.
-
-
Urease Inhibition Assay
Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Principle:
This colorimetric assay is based on the Berthelot (or indophenol) method, which quantifies the amount of ammonia produced from the hydrolysis of urea by urease. Ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound, which is measured spectrophotometrically.[17]
Protocol:
-
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer
-
Phenol reagent
-
Alkali-hypochlorite reagent
-
Sodium nitroprusside (catalyst)
-
Thiourea (positive control)
-
96-well clear, flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Plate Setup:
-
Add the diluted test compound, positive control, and vehicle control to the wells.
-
Add the urease enzyme solution to all wells except for a blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Enzyme Reaction: Initiate the reaction by adding the urea substrate solution. Incubate at 37°C for 30 minutes.
-
Color Development: Add the phenol and alkali-hypochlorite reagents to all wells. Incubate for a period to allow for color development.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm.
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_testwell / OD_control)] x 100.[17]
-
Plot the dose-response curve and determine the IC₅₀ value.
-
-
Part 3: Determination of Inhibition Kinetics
Once the IC₅₀ value has been determined, further experiments can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Kᵢ).
Principle:
By measuring the enzyme reaction rates at various substrate and inhibitor concentrations, the mode of inhibition and the Kᵢ value can be determined. Kᵢ is a more fundamental measure of inhibitor potency than IC₅₀ as it is independent of the substrate concentration.[6]
Experimental Design:
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. bioivt.com [bioivt.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 11. portlandpress.com [portlandpress.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Introduction
2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is a novel small molecule featuring a 1,2,4-triazole moiety linked to a propanoic acid backbone. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous clinically significant drugs, known for a wide range of biological activities including antifungal, antiviral, and anticancer effects[1][2]. Many triazole-containing compounds are potent inhibitors of cytochrome P450 (CYP) enzymes, a property that is central to their therapeutic mechanism in some applications, but also a source of potential drug-drug interactions[3][4]. The propanoic acid functional group is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may also possess anti-inflammatory properties[5].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro characterization of this compound. The protocols herein are designed to assess its potential as a cytochrome P450 inhibitor and to evaluate its metabolic stability, which are critical early steps in the drug discovery process[6][7][8].
Section 1: Cytochrome P450 Inhibition Assays
The triazole functional group is known to interact with the heme iron of cytochrome P450 enzymes, potentially leading to inhibition of their metabolic activity[3][4]. Assessing the inhibitory potential of this compound against major human CYP isozymes is crucial for predicting its drug-drug interaction profile.
Scientific Principle
The inhibitory effect of a test compound on specific CYP isozymes can be determined by incubating the compound with human liver microsomes or recombinant human CYP enzymes, along with a CYP-isoform-specific substrate. The rate of metabolism of the substrate is measured in the presence and absence of the test compound. A decrease in the rate of substrate metabolism indicates inhibition. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's inhibitory potency[9].
Experimental Workflow for CYP Inhibition Screening
Caption: Workflow for determining CYP inhibition potential.
Detailed Protocol for CYP3A4 Inhibition Assay
-
Prepare Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Perform serial dilutions of the stock solution in DMSO to achieve final assay concentrations ranging from 0.01 µM to 100 µM.
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.25 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
CYP3A4 Substrate: Prepare a 10 µM solution of midazolam (a CYP3A4-specific substrate) in 0.1 M potassium phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in 0.1 M potassium phosphate buffer.
-
Stop Solution: Acetonitrile containing an internal standard (e.g., 100 ng/mL labetalol).
-
-
Incubation:
-
In a 96-well plate, add 5 µL of the test compound working solution or vehicle (DMSO).
-
Add 175 µL of the diluted human liver microsome suspension.
-
Add 10 µL of the midazolam substrate solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate at 37°C for 10 minutes with gentle shaking.
-
Terminate the reaction by adding 200 µL of the cold stop solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the formation of the 1'-hydroxymidazolam metabolite using a validated LC-MS/MS method[10][11][12].
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: Example IC50 Values for this compound
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | 25.3 |
| CYP2C19 | S-mephenytoin | 15.8 |
| CYP2D6 | Dextromethorphan | 52.1 |
| CYP3A4 | Midazolam | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Section 2: Metabolic Stability Assays
Evaluating the metabolic stability of a new chemical entity is essential for predicting its in vivo pharmacokinetic properties, such as half-life and oral bioavailability[7][13][14]. A compound that is rapidly metabolized may have a short duration of action, while a very stable compound could accumulate and lead to toxicity[7].
Scientific Principle
The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes or hepatocytes[8][13]. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint)[7].
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability.
Detailed Protocol for Microsomal Stability Assay
-
Prepare Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Human Liver Microsomes: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.
-
NADPH Regenerating System: Prepare as described in the CYP inhibition protocol.
-
Stop Solution: Acetonitrile containing an internal standard.
-
-
Incubation:
-
In separate tubes for each time point (0, 5, 15, 30, 60 minutes), add the test compound working solution and the diluted human liver microsome suspension.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At each designated time point, transfer an aliquot of the reaction mixture to a tube containing the cold stop solution.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Data Presentation: Example Metabolic Stability Data
| Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
-
Calculated In Vitro Half-life (t1/2): 25 minutes
-
Calculated Intrinsic Clearance (Clint): 55.4 µL/min/mg protein
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into the compound's potential for drug-drug interactions via CYP inhibition and its metabolic fate. These findings are critical for guiding further preclinical development, including lead optimization and the design of subsequent in vivo pharmacokinetic and toxicological studies.
References
- 1. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 9. Cytochrome P450 (CYP) inhibition screening: comparison of three tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sciex.com [sciex.com]
Application Notes and Protocols for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid in Medicinal Chemistry
Abstract
While not a clinically approved agent itself, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid represents a highly valuable, yet underexplored, building block for modern drug discovery. This molecule synergistically combines two critical structural motifs: the 1,2,4-triazole ring, a "privileged scaffold" known for its metabolic stability and diverse biological activities, and a gem-dimethylpropanoic acid moiety, which imparts conformational rigidity and improved pharmacokinetic properties. This guide provides a comprehensive overview of the potential applications of this compound, detailing its strategic value in medicinal chemistry and providing robust protocols for its synthesis and derivatization.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound emerges as a compound of significant interest, not as an end-product, but as a versatile starting point for creating sophisticated drug candidates. Its structure is a deliberate fusion of two powerful pharmacophoric elements.
-
The 1,2,4-Triazole Core: The five-membered 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized for its exceptional physicochemical properties.[1] It is metabolically stable and can act as a bioisostere for amide, ester, or carboxylic acid groups, enabling chemists to fine-tune a molecule's properties while maintaining key biological interactions.[2][3] This scaffold is present in a wide array of marketed drugs, demonstrating broad-spectrum activities including antifungal, anticancer, and antiviral effects.[4][5]
-
The gem-Dimethyl Effect: The presence of two methyl groups on the alpha-carbon of the propanoic acid chain is a classic medicinal chemistry strategy.[6] This "gem-dimethyl" arrangement provides steric shielding, which can block metabolic oxidation at this position, thereby increasing the compound's half-life.[7] Furthermore, it induces a conformational constraint known as the Thorpe-Ingold effect, which can pre-organize the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[6]
This document will elucidate the strategic advantages of this unique combination and provide practical, field-tested protocols for its application in a research and development setting.
The 1,2,4-Triazole: A Privileged Scaffold in Drug Design
The 1,2,4-triazole nucleus is a recurring motif in successful therapeutic agents due to its unique ability to engage with biological targets through hydrogen bonding and its inherent stability.[3][8] Its dipole character and capacity to act as both a hydrogen bond donor and acceptor make it a highly effective pharmacophore.[4]
A multitude of drugs across various therapeutic areas incorporate the 1,2,4-triazole ring, highlighting its versatility.[9][10]
| Drug | Therapeutic Area | Mechanism of Action |
| Fluconazole | Antifungal | Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] |
| Letrozole | Anticancer (Breast) | Non-steroidal aromatase inhibitor, blocking estrogen synthesis.[3] |
| Anastrozole | Anticancer (Breast) | Non-steroidal aromatase inhibitor, blocking estrogen synthesis.[5] |
| Ribavirin | Antiviral (Hepatitis C) | Broad-spectrum antiviral activity through multiple mechanisms.[3][11] |
| Alprazolam | Anxiolytic | Positive allosteric modulator of the GABA-A receptor.[12] |
The diagram below illustrates the central role of the 1,2,4-triazole scaffold as a gateway to diverse pharmacological activities.
Caption: The 1,2,4-triazole scaffold as a central hub for diverse therapeutic applications.
Application Note 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward and scalable multi-step sequence. The following protocol is a robust method based on established chemical transformations.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of Ethyl 2-bromo-2-methylpropanoate
-
To a solution of ethyl 2-methylpropanoate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by vacuum distillation.
Step 2: Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0°C, add a solution of 1H-1,2,4-triazole (1.1 eq) in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0°C and add a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid.
Application Note 2: Utilization as a Key Building Block
The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly through amide bond formation. The carboxylic acid serves as a reliable chemical handle for coupling with various amine-containing fragments.
Workflow for Lead Generation via Amide Coupling
Caption: Iterative drug discovery cycle using the title compound as a core scaffold.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard and highly efficient method for coupling the title carboxylic acid with a primary or secondary amine using HATU, a common peptide coupling reagent.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).
-
-
Reaction Execution:
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product via flash column chromatography or preparative HPLC to obtain the desired compound.
-
Conclusion
This compound is a strategically designed building block that offers significant advantages for medicinal chemistry programs. The convergence of a metabolically robust, biologically active triazole core with a conformationally-restricting and metabolically-shielding gem-dimethylpropanoic acid moiety creates a powerful tool for the synthesis of next-generation therapeutics. The protocols provided herein offer a reliable foundation for the synthesis and derivatization of this compound, enabling its seamless integration into drug discovery workflows aimed at developing novel candidates with superior efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unimore.it [iris.unimore.it]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid Analogs
Introduction: The Therapeutic Potential of Triazole Analogs
The 1,2,4-triazole moiety is a well-established pharmacophore found in a diverse range of clinically approved drugs, exhibiting activities such as antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][2] Analogs of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid are of particular interest due to their structural similarity to compounds that have shown biological activity.[1][3][4] High-throughput screening (HTS) offers a powerful and efficient methodology to rapidly evaluate large libraries of such analogs, accelerating the identification of promising lead compounds for drug discovery.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound analogs, covering both phenotypic and target-based screening approaches.
Strategic Approach to Screening: Phenotypic vs. Target-Based HTS
The initial choice of screening strategy is paramount and depends on the existing knowledge of the compound library's biological targets.
-
Phenotypic Screening: When the specific molecular target of a compound class is unknown, a phenotypic screen is the ideal starting point.[9] This approach measures the effect of compounds on whole cells or organisms, providing insights into their overall biological impact.[10][11][12] For the this compound analogs, a primary screen assessing general cytotoxicity or a more specific phenotype like inhibition of inflammatory cytokine production in a relevant cell line would be appropriate, given the known anti-inflammatory potential of some triazole derivatives.[1][3][4]
-
Target-Based Screening: If a specific molecular target, such as a particular enzyme or receptor, is hypothesized or known, a target-based (biochemical) assay can be employed.[9][13] This approach offers a more direct measure of a compound's activity against a purified biological molecule. For the purpose of these application notes, we will also outline a protocol for a hypothetical target, a generic human kinase, to illustrate this screening paradigm.
The overall HTS workflow is a multi-step process designed to efficiently identify and validate active compounds, or "hits".[7][14]
Caption: High-Throughput Screening Workflow.
Part 1: Phenotypic Screening Protocol - Cell Viability Assay
This protocol describes a primary HTS assay to identify analogs that exhibit cytotoxic effects against a human cancer cell line (e.g., HeLa).
Principle
Cell viability is assessed using a resazurin-based assay. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells.
Materials and Reagents
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
384-well black, clear-bottom microplates
-
Compound library of this compound analogs dissolved in DMSO.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells.
-
Resuspend the cell pellet in fresh media and count the cells.
-
Dilute the cell suspension to a final concentration of 50,000 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the stock library to an intermediate concentration.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of each compound from the compound plate to the cell plate. This will result in a final compound concentration of 10 µM in 0.5% DMSO.
-
Include appropriate controls:
-
Negative Control: Wells with cells and 0.5% DMSO (no compound).
-
Positive Control: Wells with cells and a known cytotoxic agent (e.g., 10 µM staurosporine).
-
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Prepare a 10X resazurin solution in PBS.
-
Add 5 µL of the 10X resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Read the fluorescence intensity on a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis and Hit Selection
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent.[5]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Hit Identification: Normalize the data to the plate controls. The percent inhibition for each compound is calculated as:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hits are typically defined as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample wells.[14]
-
| Parameter | Recommended Value | Rationale |
| Cell Line | HeLa | Robust and commonly used for cytotoxicity screening. |
| Seeding Density | 2,000 cells/well | Ensures logarithmic growth during the assay period. |
| Compound Concentration | 10 µM | A standard concentration for primary HTS. |
| Incubation Time | 48 hours | Allows sufficient time for compounds to exert their effects. |
| Assay Readout | Resazurin | Sensitive, simple, and cost-effective for HTS. |
Part 2: Target-Based Screening Protocol - Kinase Inhibition Assay
This protocol describes a primary HTS assay to identify analogs that inhibit the activity of a hypothetical human kinase.
Principle
This is a fluorescence polarization (FP) based assay. A fluorescently labeled peptide substrate is used. When the substrate is phosphorylated by the kinase, it binds to a phosphopeptide-specific antibody. This binding results in a high FP signal. Inhibitors of the kinase will prevent phosphorylation, leading to a low FP signal.
Materials and Reagents
-
Purified recombinant human kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer
-
Phosphopeptide-specific antibody
-
Stop solution (e.g., EDTA)
-
384-well black, low-volume microplates
-
Compound library of this compound analogs dissolved in DMSO.
Step-by-Step Protocol
-
Compound Dispensing:
-
Using an automated liquid handler, dispense 100 nL of each compound (in DMSO) into the wells of a 384-well plate.
-
Include positive (known kinase inhibitor) and negative (DMSO) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase buffer.
-
Dispense 5 µL of the 2X kinase solution into each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Dispense 5 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X antibody solution in stop buffer.
-
Add 10 µL of the 2X antibody solution to each well to stop the reaction.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis and Hit Selection
The data analysis and hit selection process is similar to the phenotypic screen, with the Z'-factor and percent inhibition being the key metrics.
| Parameter | Recommended Value | Rationale |
| Kinase Concentration | As per supplier's recommendation | Should be in the linear range of the assay. |
| Substrate Concentration | At or below Km | Increases the sensitivity of the assay to competitive inhibitors. |
| ATP Concentration | At or below Km | Increases the sensitivity of the assay to ATP-competitive inhibitors. |
| Assay Readout | Fluorescence Polarization | Homogeneous assay format suitable for HTS. |
Part 3: Hit Validation and Triage
Primary hits from either screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[15][16][17]
Caption: Hit Validation and Triage Workflow.
Protocols for Hit Validation
-
Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits in a serial dilution (e.g., 8-point, 3-fold dilution) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Validate the hits in an orthogonal assay that has a different detection method to rule out assay-specific artifacts.[18] For example, if the primary cell viability screen used a resazurin-based readout, an orthogonal assay could measure ATP levels (e.g., CellTiter-Glo®).
-
Counter-Screens: For target-based hits, perform counter-screens against related targets to assess selectivity.[19] For phenotypic hits, a counter-screen in a different cell line can provide initial insights into selectivity.
-
Promiscuity and PAINS Analysis: Computationally and experimentally assess the hits for known pan-assay interference compounds (PAINS) and promiscuous behavior.[20]
Conclusion
The high-throughput screening of this compound analogs is a critical step in identifying novel therapeutic candidates. By employing a systematic and rigorous screening cascade, from primary screening to hit validation, researchers can efficiently identify and prioritize compounds with the desired biological activity. The choice between a phenotypic and target-based approach will be dictated by the available knowledge of the compound library, but both strategies can lead to the discovery of valuable lead molecules.
References
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. pharmtech.com [pharmtech.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Welcome to the technical support guide for the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Synthesis Overview: Mechanistic Insights
The synthesis of this compound is most commonly achieved via a nucleophilic substitution (SN2) reaction. This involves the reaction of a 1,2,4-triazole salt (the nucleophile) with an α-haloester, such as methyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
The key to a high-yielding synthesis lies in understanding and controlling the critical parameters of this two-step process. The first step, the SN2 reaction, is often the most challenging due to competing side reactions and the steric hindrance at the tertiary α-carbon.[1] The second step, ester hydrolysis, is typically straightforward but requires careful workup to isolate the final product.[2][3]
General Synthetic Scheme
The overall transformation is illustrated below. Key challenges include ensuring regioselective alkylation at the N1 position of the triazole ring and driving the SN2 reaction to completion despite steric hindrance.
References
Technical Support Center: Navigating the Purification of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Introduction: Welcome to the technical support center for the purification of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This molecule, characterized by its bifunctional nature—possessing both a carboxylic acid and a triazole moiety—presents unique and often frustrating challenges in its isolation and purification. Its high polarity and potential for zwitterionic behavior at physiological pH necessitate a departure from routine purification protocols. This guide is structured as a series of frequently encountered problems and troubleshooting steps, designed to provide you, our fellow researchers, with the insights and practical solutions needed to achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: My crude product is an intractable oil or gum and refuses to crystallize.
Question: I've completed the synthesis and after work-up and removal of the solvent, I'm left with a thick, non-crystalline oil. How can I induce crystallization or purify this material?
Answer:
"Oiling out" is a common issue with highly polar molecules like this compound, often exacerbated by the presence of impurities that depress the melting point and disrupt crystal lattice formation.
Causality and Troubleshooting Strategy:
-
Assess Purity: Before attempting crystallization, it's crucial to get a rough estimate of your crude product's purity. A quick ¹H NMR can reveal the presence of significant amounts of unreacted starting materials or side products. If the desired product is less than 80-90% pure, direct crystallization is unlikely to be successful. In such cases, a preliminary purification step is recommended (see Problem 2).
-
Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of your compound, consider the following:
-
Single Solvents: Highly polar solvents like isopropanol, ethanol, or even water are good starting points.[1][2]
-
Mixed Solvent Systems: A more effective approach is often a mixed solvent system. Dissolve your crude oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., ethyl acetate, acetonitrile, or diethyl ether) dropwise until turbidity persists.[3] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs to try are Methanol/Ethyl Acetate, Ethanol/Toluene, or Isopropanol/Heptane.
-
-
Experimental Protocol: Mixed-Solvent Recrystallization
-
Place the crude oil in a flask with a stir bar.
-
Add a small volume of the "good" solvent (e.g., methanol) and heat the mixture gently with stirring until the oil dissolves completely. Use the minimum amount of solvent necessary.
-
While the solution is warm, add the "poor" solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the heat source and allow the flask to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Problem 2: Standard silica gel chromatography gives poor separation and streaking.
Question: I'm trying to purify my compound using normal-phase column chromatography on silica gel, but I'm getting severe streaking and my compound is either not eluting or coming off with all the polar impurities. What's going on?
Answer:
This is a classic problem when dealing with highly polar, acidic compounds on a standard silica gel stationary phase. The acidic nature of the silica and the polar functionalities of your molecule lead to strong, non-specific binding, resulting in poor chromatographic performance.
Causality and Troubleshooting Strategy:
The free carboxylic acid group in your molecule can strongly interact with the silanol groups (Si-OH) on the surface of the silica gel, leading to the observed streaking and poor recovery. To overcome this, you need to either modify the mobile phase to suppress this interaction or use an alternative stationary phase.
Troubleshooting Workflow:
Caption: Decision workflow for chromatographic purification.
Recommended Approaches:
-
Mobile Phase Modification (Normal-Phase):
-
Acidification: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent (e.g., dichloromethane/methanol or ethyl acetate/heptane) can significantly improve peak shape. The added acid protonates the silanol groups and your carboxylic acid, reducing the strong ionic interactions and allowing for more consistent elution.
-
-
Reverse-Phase Chromatography (C18):
-
This is often a better choice for highly polar compounds. The stationary phase is non-polar (C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol).
-
pH Adjustment: The retention of your compound on a C18 column will be highly dependent on the pH of the mobile phase.
-
At low pH (e.g., using 0.1% trifluoroacetic acid or formic acid in the mobile phase), the carboxylic acid will be protonated and neutral, leading to increased retention.
-
At neutral or high pH , the carboxylic acid will be deprotonated (carboxylate anion), making the molecule more polar and causing it to elute earlier.
-
-
By carefully controlling the pH, you can fine-tune the separation from other impurities.
-
-
Mixed-Mode Chromatography:
-
For particularly challenging separations involving zwitterionic compounds and impurities with varying charge states, mixed-mode chromatography can be a powerful tool.[4][5][6] These columns have stationary phases with both reverse-phase and ion-exchange characteristics, allowing for simultaneous separation based on both hydrophobicity and charge.[7][8]
-
Problem 3: How do I remove unreacted 1,2,4-triazole?
Question: My NMR spectrum shows a significant amount of unreacted 1,2,4-triazole in my crude product. How can I get rid of it?
Answer:
Unreacted 1,2,4-triazole is a common impurity. Due to its basic nature and high polarity, it can be challenging to remove completely.
Troubleshooting Strategy:
-
Acid-Base Extraction: This is the most straightforward approach.
-
Principle: Your product is an acid, while unreacted 1,2,4-triazole is a base. This difference in reactivity can be exploited for separation.
-
Experimental Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1,2,4-triazole will be protonated and extracted into the aqueous layer.
-
Repeat the acid wash 2-3 times.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain your product, now free of the basic impurity.
-
-
-
Recrystallization: If a small amount of 1,2,4-triazole remains after extraction, a carefully chosen recrystallization can remove it. 1,2,4-triazole has different solubility profiles than your larger, more functionalized product.
Problem 4: My synthesis involves the hydrolysis of the corresponding ethyl ester. How do I ensure the reaction goes to completion and purify the final acid?
Question: I'm synthesizing the target compound by hydrolyzing ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate. What are the key considerations for this step?
Answer:
The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete hydrolysis will leave you with a difficult-to-separate mixture of the starting ester and the product acid.
Key Considerations and Troubleshooting:
-
Reaction Monitoring: It is essential to monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting ester. The product acid will be significantly more polar than the starting ester.
-
Work-up and Purification:
-
Neutralization and Extraction: After the hydrolysis is complete (typically using NaOH or LiOH), the reaction mixture will contain the sodium or lithium salt of your product.
-
Carefully acidify the aqueous solution with cold 1M HCl to a pH of approximately 3-4. At this pH, the carboxylic acid should be protonated and may precipitate out of the solution if its water solubility is low.
-
If it does not precipitate, you will need to extract it with an organic solvent. Due to the high polarity of the product, standard solvents like ethyl acetate may not be very efficient. A more polar solvent like a mixture of butanol and chloroform, or repeated extractions with large volumes of ethyl acetate, may be necessary. A study on a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, noted that extraction of the free acid from aqueous phases was not possible with conventional organic washes, highlighting this challenge.[9]
-
-
Dealing with Emulsions: The zwitterionic nature of the molecule at certain pH values can lead to the formation of emulsions during extraction. If this occurs, adding brine to the aqueous layer can help to break the emulsion.
-
Physicochemical Data Summary:
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₆H₉N₃O₂ | Relatively small, polar molecule. |
| Molecular Weight | 155.15 g/mol | --- |
| Predicted Polarity | High | Poor solubility in non-polar organic solvents. Prone to streaking on normal-phase silica gel. |
| Acid/Base Nature | Amphoteric/Zwitterionic | Solubility and chromatographic behavior are highly pH-dependent. Can be exploited for acid-base extraction and ion-exchange chromatography. |
| Predicted pKa | Carboxylic acid ~3-5; Triazole (as a base) ~2-3 | Likely to exist as a zwitterion in the pH range of ~3-5. This can lead to low solubility in both aqueous and organic solvents at its isoelectric point. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid
Welcome to the technical support guide for the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to empower you to not only follow protocols but also to make informed decisions to optimize your reaction outcomes.
Part 1: Synthesis Strategy & Core Concepts
This section addresses fundamental questions regarding the synthesis of the target molecule, focusing on the most common synthetic routes and the critical issue of regioselectivity.
FAQ 1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this target compound. The choice largely depends on the availability of starting materials and the scale of the reaction.
-
Route A: Two-Step Synthesis via Nitrile Hydrolysis. This is the most frequently employed method. It involves the initial alkylation of 1H-1,2,4-triazole with a 2-halo-2-methylpropanenitrile (e.g., 2-chloro- or 2-bromo-2-methylpropanenitrile) to form the nitrile intermediate, followed by hydrolysis to the desired carboxylic acid. This route is often favored due to the commercial availability and reactivity of the nitrile starting materials.
-
Route B: Direct Alkylation. This route involves the direct alkylation of 1H-1,2,4-triazole with a suitable 2-methylpropanoic acid derivative, such as 2-bromo-2-methylpropanoic acid or its ester. While seemingly more direct, this can present challenges with solubility and reactivity, but it avoids handling cyanide-related precursors.
Below is a workflow diagram illustrating these two primary pathways.
Caption: General synthetic workflows for the target carboxylic acid.
FAQ 2: What is the most significant challenge in this synthesis, and how is it addressed?
The single most critical challenge is controlling regioselectivity during the alkylation of the 1,2,4-triazole ring. The triazole ring has two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two constitutional isomers: the desired 1-substituted product and the undesired 4-substituted byproduct.[1]
-
1-substituted isomer (Desired): 2-methyl-2-(1H -1,2,4-triazol-1-yl)propanoic acid
-
4-substituted isomer (Impurity): 2-methyl-2-(4H -1,2,4-triazol-4-yl)propanoic acid
Studies have shown that alkylation conditions significantly influence the N1:N4 isomer ratio. Generally, N1-alkylation is favored, often with a regioselectivity of around 90:10.[1] Optimization focuses on maximizing this ratio through careful selection of the base and solvent system.[2][3] The use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate in polar aprotic solvents like DMF or acetone is a common strategy to enhance N1 selectivity.[1][4]
Caption: Regioselectivity in the alkylation of 1,2,4-triazole.
Part 2: Troubleshooting Common Issues
This section provides a structured guide to diagnosing and solving specific problems you may encounter during the synthesis.
FAQ 3: My reaction yield is consistently low. What are the likely causes and how can I fix it?
Low yield is a common issue that can stem from multiple factors. Use the following decision tree and table to diagnose the problem.
Caption: Decision tree for troubleshooting low reaction yields.
Troubleshooting Guide: Low Yield
| Problem Observed | Potential Cause | Recommended Solution |
|---|---|---|
| Reaction is sluggish or incomplete (starting materials remain). | Insufficient temperature or reaction time. Low reactivity of the alkylating agent (e.g., a chloride vs. a bromide). | Gradually increase the reaction temperature in 10°C increments. Extend the reaction time, monitoring by TLC or LCMS. If using a chloro-nitrile, consider switching to the more reactive bromo-nitrile. |
| Significant amount of the N4-isomer is formed. | Suboptimal base or solvent choice leading to poor regioselectivity. | Re-evaluate your base/solvent system. A combination of K₂CO₃ in DMF or acetone is a reliable starting point.[4] Using a bulkier base may also influence selectivity. |
| The nitrile hydrolysis step gives a poor yield of the acid. | Incomplete hydrolysis, leaving the amide intermediate. Degradation of the product under harsh acidic or basic conditions. | For incomplete hydrolysis, increase the reflux time or the concentration of the acid/base.[5] If degradation is suspected, use milder conditions (e.g., lower concentration of acid/base) for a longer period. |
| Difficulty isolating the product after workup. | The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. | During acidic workup after a base-catalyzed hydrolysis, ensure the pH is adjusted to ~3-4 to fully protonate the carboxylate and induce precipitation. Chilling the solution can aid recovery.[6] |
FAQ 4: How do I confirm that I have synthesized the correct N1-isomer and not the N4-isomer?
Distinguishing between the N1 and N4 isomers is crucial and is best accomplished using ¹H and ¹³C NMR spectroscopy .
-
¹H NMR: The two protons on the triazole ring (at the C3 and C5 positions for the N1 isomer) will have distinct chemical shifts. In the N1 isomer, these two protons are in different chemical environments and will appear as two separate singlets. In the more symmetric N4 isomer, the protons at C3 and C5 are equivalent and will appear as a single singlet.
-
¹³C NMR: Similarly, the chemical shifts of the triazole ring carbons will differ between the two isomers, providing another layer of confirmation.[7]
Definitive structural confirmation can be achieved through techniques like 2D NMR (NOESY) or by single-crystal X-ray analysis if a suitable crystal can be obtained.[3]
Part 3: Protocol Optimization & Methodology
This section provides detailed protocols for the key hydrolysis step, which is often a critical point for optimization.
FAQ 5: Can you provide a detailed, optimized protocol for the hydrolysis of the nitrile intermediate?
Certainly. Below are starting protocols for both acid- and base-catalyzed hydrolysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile. These should be seen as robust starting points for your own optimization.
Experimental Protocol: Nitrile Hydrolysis
| Parameter | Method A: Acid-Catalyzed Hydrolysis | Method B: Base-Catalyzed Hydrolysis |
| Reagents | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile, 6M Hydrochloric Acid (HCl) | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile, 4M Sodium Hydroxide (NaOH) |
| Solvent | Water | Water/Ethanol (optional co-solvent for solubility) |
| Stoichiometry | 1 equivalent of nitrile, 5-10 equivalents of HCl | 1 equivalent of nitrile, 3-5 equivalents of NaOH |
| Temperature | 90-100°C (Reflux) | 90-100°C (Reflux) |
| Typical Time | 8-16 hours | 6-12 hours |
Step-by-Step Methodology (Method A: Acid Hydrolysis)
-
Combine the nitrile intermediate and 6M HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS until the starting material is consumed. The reaction is complete when the intermediate amide is no longer observed.[8][9]
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
The product, this compound, may precipitate as the hydrochloride salt.
-
Adjust the pH to ~3-4 with a base (e.g., concentrated NaOH or NH₄OH) to precipitate the free acid if necessary.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[6]
Step-by-Step Methodology (Method B: Base Hydrolysis)
-
Combine the nitrile intermediate and 4M NaOH solution in a round-bottom flask with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Ammonia gas may be evolved.[10]
-
Monitor the reaction until completion.
-
Cool the reaction mixture to room temperature. The product will be in the form of its sodium carboxylate salt, dissolved in the aqueous solution.
-
Transfer the solution to a beaker and cool in an ice bath.
-
Slowly add concentrated HCl with stirring to acidify the solution to a pH of ~3-4.
-
A white precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[6]
Part 4: Product Purification
FAQ 6: My final product contains impurities even after filtration. What purification strategies do you recommend?
If simple precipitation and washing are insufficient, recrystallization is the most effective method for purifying the final carboxylic acid product.
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvent systems such as:
-
Water
-
Ethanol/Water mixtures
-
Ethyl Acetate/Hexane mixtures
-
An alternative advanced method is fractional crystallization via salt formation . This can be particularly effective for separating the N1 and N4 isomers.[11] By reacting the crude acid mixture with a specific amine base (e.g., cinchonidine), you can form diastereomeric salts, one of which may be significantly less soluble and crystallize out selectively. The purified salt is then re-acidified to recover the pure carboxylic acid isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. patents.justia.com [patents.justia.com]
Technical Support Center: Troubleshooting Solubility of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Welcome to the technical support guide for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure accurate and reproducible experimental results.
Introduction: Understanding the Molecule
This compound is a compound featuring two key functional groups that dictate its solubility behavior: a carboxylic acid and a 1,2,4-triazole ring .
-
Carboxylic Acid Group: This is an acidic moiety. Its state of ionization is dependent on the pH of the surrounding medium. At a pH below its acid dissociation constant (pKa), it will be in its neutral, protonated form (-COOH), which is generally less water-soluble. At a pH above its pKa, it will be in its ionized, deprotonated carboxylate form (-COO⁻), which is significantly more soluble in aqueous solutions. The pKa of the structurally similar 2-methylpropanoic acid is approximately 4.87.[1]
-
1,2,4-Triazole Ring: This heterocyclic ring contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to the molecule's polarity.[2][3]
The interplay between the hydrophobic hydrocarbon backbone and these polar, ionizable groups is central to the solubility challenges you may face. Low aqueous solubility is a common issue for many discovery compounds and can lead to underestimated activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[4] This guide will walk you through a logical workflow to diagnose and solve these issues.
Overview: A Troubleshooting Workflow
Before diving into specific questions, the following diagram outlines the general workflow for addressing solubility problems with this compound.
Caption: General troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve directly in my aqueous assay buffer. What should I do first?
Answer: Direct dissolution of moderately hydrophobic compounds in aqueous buffers is often unsuccessful. The standard and highly recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[5]
Causality: The organic solvent disrupts the crystal lattice energy of the solid compound more effectively than water, allowing it to dissolve at a much higher concentration. This high-concentration stock can then be diluted into the aqueous assay buffer to achieve the desired final concentration.
Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating initial stock solutions for in vitro assays due to its high solubilizing capacity and miscibility with water.[6]
Q2: How do I prepare a reliable, high-concentration stock solution of this compound?
Answer: Preparing a validated stock solution is critical for accurate results. Follow this protocol for preparing a 100 mM stock solution in DMSO.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 155.15 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom microcentrifuge tube or cryovial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you need to weigh out 15.52 mg of the compound.
-
Calculation: 0.1 mol/L * 0.001 L * 155.15 g/mol = 0.015515 g = 15.52 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of the powder and transfer it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.[7] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[7] Protect from light by wrapping tubes in aluminum foil.
Trustworthiness Check: A properly prepared stock solution should be perfectly clear, with no visible particulates or cloudiness. If it is not, the concentration is not what you assume it to be, which will invalidate all subsequent experiments.
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?
Answer: This is the most common solubility challenge, often called "crashing out" or "solvent shock".[6] It occurs when the compound is rapidly transferred from a favorable organic solvent (DMSO) to a much less favorable aqueous environment, causing it to exceed its thermodynamic solubility limit and precipitate.
For this compound, the most effective solution is to manipulate the pH of your aqueous buffer.
The Underlying Principle: pH-Dependent Solubility
The carboxylic acid group is the key. By raising the pH of the assay buffer to be at least 1.5 to 2 units above the compound's pKa (~4.87), you convert the compound from its less soluble neutral form to its much more soluble anionic (carboxylate) salt form.
Caption: Impact of pH on the ionization state and solubility.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your assay buffer pH is neutral or slightly basic (e.g., pH 7.2 - 7.6), which is typical for most cell-based and biochemical assays. This pH is well above the estimated pKa, promoting the soluble, ionized form.
-
Adjust Buffer pH if Necessary: If you are using an acidic buffer for specific experimental reasons, you will likely face significant solubility issues. Consider if the assay can be performed at a higher pH.
-
Consider Buffer Components: High concentrations of certain salts in your buffer can sometimes decrease the solubility of organic compounds through a "salting-out" effect.[8] While usually less of a factor than pH for ionizable compounds, it's a possibility if you are using unusually high salt concentrations. The composition of the buffer can influence the solubility of a compound, even at the same pH.[9][10]
-
Determine Maximum Soluble Concentration: If precipitation persists, you must determine the compound's actual solubility limit in your final assay conditions.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
This protocol helps you find the highest concentration of your compound that remains soluble in the final assay medium, preventing you from working with precipitated, inactive material.[11]
Materials:
-
100 mM compound stock solution in DMSO
-
Final assay buffer (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution series of your compound in the pre-warmed assay buffer.
-
Start at a concentration higher than your intended maximum test concentration (e.g., 200 µM).
-
To prepare 200 µL of a 200 µM solution, add 0.4 µL of the 100 mM DMSO stock to 199.6 µL of buffer (maintaining a final DMSO concentration of 0.2%).
-
Vortex immediately and vigorously after adding the DMSO stock.
-
Transfer 100 µL of this solution to a new well/tube containing 100 µL of buffer to make a 100 µM solution. Repeat this process to create a dilution series (50 µM, 25 µM, etc.).
-
-
Include a Control: Prepare a "vehicle control" tube/well with the same final concentration of DMSO (e.g., 0.2%) but without the compound.
-
Incubate and Observe: Incubate the dilutions under your exact experimental conditions (e.g., 37°C, 5% CO₂) for the same duration as your assay.
-
Visual Inspection: At several time points (e.g., 0, 1, 4, 24 hours), visually inspect each dilution against a light source for any signs of cloudiness, crystals, or precipitate. You can also check a small aliquot under a microscope.
-
Determine Solubility Limit: The highest concentration that remains perfectly clear throughout the incubation is your maximum working soluble concentration. Do not use data from any concentrations that show precipitation.[4][12]
Q4: What are the best practices for diluting my stock solution to minimize precipitation during the experiment?
Answer: Technique matters. How you perform the final dilution can significantly impact whether the compound stays in solution.
| Best Practice | Rationale |
| Pre-warm the Buffer | Pre-warming your aqueous assay buffer to the experimental temperature (e.g., 37°C) can slightly increase the solubility and dissolution rate of the compound.[11] |
| Add Stock to Buffer (Not Vice Versa) | Always add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer while mixing. This promotes rapid dispersal.[13][14] |
| Vortex/Mix Immediately | Vortex or pipette-mix the solution immediately and vigorously upon adding the DMSO stock. This prevents the formation of localized, supersaturated pockets where precipitation can begin.[11] |
| Keep Final DMSO Concentration Low | Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[5] While DMSO aids initial dissolution, high concentrations can be toxic to cells and may alter protein conformation.[15][16] |
Q5: I'm seeing high variability in my dose-response curves. Could this be a solubility issue?
Answer: Absolutely. Undetected or microscopic precipitation is a major source of poor data quality and irreproducibility.
Causality: If a compound precipitates, the actual concentration in solution is unknown and lower than the intended nominal concentration.[4] This leads to:
-
A Right-Shifted IC₅₀: The compound will appear less potent than it actually is because not all of it is available to interact with the target.
-
A Shallow Dose-Response Curve: As you increase the nominal concentration, more compound may precipitate, so the effective concentration in solution does not increase proportionally.
-
High Well-to-Well Variability: The amount of precipitation can vary randomly between wells, leading to inconsistent results and large error bars.
If you observe these issues, it is crucial to go back and rigorously determine the maximum soluble concentration using Protocol 2 and ensure your assay concentrations stay below this limit.
References
- 1. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Prepare Common Acid Solutions [thoughtco.com]
- 14. Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online [protocolsonline.com]
- 15. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions in the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Welcome to the dedicated technical support guide for the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Our goal is to provide actionable, field-tested insights to help you anticipate, troubleshoot, and mitigate common side reactions, thereby improving yield, purity, and overall process robustness.
The synthesis, while appearing straightforward, involves a critical nucleophilic substitution reaction on the 1,2,4-triazole ring, a moiety known for its multiple nucleophilic sites. This guide is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Key Side Reactions
This section addresses the most prevalent issues in the synthesis, which typically follows a two-step route: N-alkylation of 1,2,4-triazole followed by ester hydrolysis.
Issue 1: Poor Regioselectivity - Formation of the N4-Alkylated Isomer
Question: My reaction is producing a significant amount of the undesired 4-substituted 1,2,4-triazole isomer alongside my target N1-substituted product. How can I improve the regioselectivity for N1 alkylation?
Root Cause Analysis: The 1,2,4-triazole anion is an ambident nucleophile with two reactive nitrogen atoms, N1 and N4. Alkylation can occur at either position, leading to a mixture of regioisomers. The ratio of N1 to N4 alkylation is influenced by several factors, including the counter-ion, solvent, temperature, and the nature of the alkylating agent. Generally, N1 alkylation is kinetically favored due to the higher nucleophilicity of the N1-N2 linkage, while the N4-substituted product can be the thermodynamically more stable isomer under certain conditions.[1]
Strategic Solutions:
-
Optimize the Base and Solvent System:
-
Mechanism: The choice of base dictates the nature of the triazole salt and its solvation, which in turn affects the availability of the N1 and N4 positions. Non-coordinating, sterically hindered bases in aprotic polar solvents tend to favor N1 alkylation.
-
Recommendation: Use of a non-nucleophilic, hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as THF has been shown to provide good N1:N4 selectivity, often around 90:10.[2] Using alkali metal carbonates like potassium carbonate or cesium carbonate in DMF or acetonitrile is also a common and effective strategy.[3] Cesium carbonate, in particular, can enhance N1 selectivity due to the "cesium effect," which promotes SN2 reactions.
-
-
Control Reaction Temperature:
-
Mechanism: Lower reaction temperatures generally favor the kinetically controlled product. Since N1 alkylation is often the faster reaction, maintaining a lower temperature can suppress the formation of the thermodynamically favored N4 isomer.
-
Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) after the formation of the triazole salt, and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at higher temperatures.
-
-
Choice of Alkylating Agent:
-
Mechanism: The structure of the electrophile plays a role. Sterically demanding alkylating agents will preferentially react at the more accessible N1 position.
-
Recommendation: While you are constrained to using a precursor for the 2-methyl-2-propanoic acid moiety (like ethyl 2-bromo-2-methylpropanoate), ensure its purity. The presence of more reactive impurities could lead to less selective reactions.
-
Workflow Diagram: Optimizing N1-Alkylation Regioselectivity
Caption: Troubleshooting workflow for improving N1-alkylation selectivity.
Issue 2: Competing Elimination and Hydrolysis of the Alkylating Agent
Question: I am observing low yields and the formation of byproducts like 2-methylpropene and 2-hydroxy-2-methylpropanoic acid derivatives. What is causing this?
Root Cause Analysis: The common precursor, ethyl 2-bromo-2-methylpropanoate, is a tertiary alkyl halide. These substrates are susceptible to two major side reactions, especially in the presence of a base:
-
Elimination (E1/E2): The base can act as a base (rather than a nucleophile) and abstract a proton from a beta-carbon, leading to the formation of an alkene (2-methylpropene). This is a common competing pathway for tertiary halides.[4]
-
Hydrolysis (SN1): The tertiary carbocation formed after the bromide leaves is relatively stable. If water is present in the reaction medium, it can act as a nucleophile, attacking the carbocation to form the corresponding alcohol (ethyl 2-hydroxy-2-methylpropanoate).[5][6][7] Subsequent hydrolysis of the ester would yield 2-hydroxy-2-methylpropanoic acid.
Strategic Solutions:
-
Ensure Anhydrous Conditions:
-
Mechanism: Minimizing the presence of water is critical to prevent the SN1 hydrolysis side reaction.
-
Recommendation: Use freshly dried solvents (e.g., by distilling over a suitable drying agent or using a solvent purification system). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Base Selection and Addition:
-
Mechanism: A non-nucleophilic, sterically hindered base is less likely to promote elimination. Furthermore, the method of addition matters.
-
Recommendation: As mentioned before, DBU is a good choice. If using a stronger base like sodium hydride (NaH), add it portion-wise to a solution of the 1,2,4-triazole to form the salt in situ before adding the alkylating agent. This pre-formation of the nucleophile can improve the rate of the desired substitution relative to elimination. A slow, controlled addition of the alkylating agent to the pre-formed triazole salt is also advisable.
-
Reaction Scheme: Main vs. Side Reactions
Caption: Competing SN2, E2, and SN1 pathways for the alkylating agent.
Issue 3: Incomplete Ester Hydrolysis
Question: My final product is contaminated with the ethyl ester intermediate. How can I drive the hydrolysis to completion?
Root Cause Analysis: Saponification (base-mediated ester hydrolysis) is an equilibrium process. The hydrolysis of the sterically hindered tertiary ester can be sluggish. Incomplete reaction can result from insufficient base, inadequate reaction time or temperature, or phase separation issues if the ester is not fully soluble in the aqueous base.
Strategic Solutions:
-
Increase Molar Excess of Base:
-
Mechanism: According to Le Châtelier's principle, increasing the concentration of a reactant (hydroxide) will shift the equilibrium towards the products.
-
Recommendation: Use a larger excess of the base (e.g., 2-5 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is often preferred as it can be more effective for hydrolyzing hindered esters.
-
-
Use a Co-solvent:
-
Mechanism: A co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the organic ester in the aqueous medium, creating a homogeneous solution and increasing the reaction rate.
-
Recommendation: Perform the hydrolysis in a mixture of water and a water-miscible organic solvent (e.g., THF/H₂O or MeOH/H₂O).
-
-
Increase Reaction Temperature:
-
Mechanism: Increasing the temperature provides the necessary activation energy to overcome the steric hindrance around the ester carbonyl, accelerating the rate of hydrolysis.
-
Recommendation: Gently heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent system) and monitor by TLC until the starting material is fully consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product away from the N4-isomer? A1: The N1 and N4 isomers often have different physical properties. The N1-substituted product is typically less polar than the N4 isomer. This difference can be exploited for purification. Silica gel column chromatography is the most common method for separating these isomers.[8] A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes can be effective. Alternatively, recrystallization may be possible if a suitable solvent system can be found that selectively crystallizes the desired N1-isomer.
Q2: Can I use a different alkylating agent, such as ethyl 2-chloro-2-methylpropanoate? A2: Yes, the chloro-analogue can be used. However, the C-Cl bond is stronger than the C-Br bond, making the chloro-compound a less reactive electrophile. This will likely require more forcing reaction conditions (e.g., higher temperatures, longer reaction times), which could potentially increase the likelihood of side reactions. The bromo-compound is generally preferred for its higher reactivity under milder conditions.
Q3: During the aqueous workup after hydrolysis, how do I best isolate the carboxylic acid product? A3: After the hydrolysis is complete, the reaction mixture will be basic. The product exists as its carboxylate salt, which is water-soluble. To isolate it, you must first neutralize the excess base and then acidify the solution to a pH of approximately 3-4 using an acid like 1M or 2M HCl. This will protonate the carboxylate, forming the neutral carboxylic acid, which is typically much less soluble in water and will precipitate out. The solid can then be collected by filtration. If it does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
Reference Protocols
Protocol 1: N1-Alkylation of 1,2,4-Triazole
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1,2,4-triazole (1.0 eq) and anhydrous DMF (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add cesium carbonate (Cs₂CO₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Saponification of the Ester Intermediate
-
Dissolve the crude ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Heat the mixture to 50 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 2M HCl.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Stability of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid in Solution
Welcome to the technical support center for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability of this compound in your experimental solutions.
Introduction: Understanding the Molecule
This compound is a molecule of interest in various research and development fields. Its structure, featuring a stable 1,2,4-triazole ring and a carboxylic acid moiety, presents unique stability considerations. While the triazole ring itself is generally robust, the overall stability of the molecule in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidative species. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a common symptom of compound degradation in the assay medium. The stability of your stock and working solutions is critical for reproducible data. We recommend verifying the stability of your compound under your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its chemical structure, the most probable degradation pathways are:
-
Hydrolysis: While the triazole ring is generally stable, the carboxylic acid group can undergo reactions. More significantly, substituents on the triazole ring can be susceptible to hydrolysis under certain pH conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation, potentially initiated by dissolved oxygen, metal ions, or other oxidizing agents in your solution. This can involve the alkyl chain or other parts of the molecule.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor. Generally, pesticides and other organic molecules are most stable in slightly acidic conditions, around pH 5.[2] Alkaline conditions can promote hydrolysis.[2] For this specific molecule, the carboxylic acid group's ionization state will change with pH, which could influence its reactivity and susceptibility to degradation.
Q4: Is the 1,2,4-triazole ring itself prone to cleavage?
A4: The 1,2,4-triazole ring is an aromatic and generally stable heterocyclic system.[3] It is resistant to cleavage under typical acidic and basic conditions used in most experimental settings. However, extreme conditions like concentrated acids or bases at high temperatures could potentially lead to ring degradation.
Troubleshooting Guide: Diagnosing Instability
If you suspect your compound is degrading, follow this systematic approach to identify the root cause.
Workflow for Stability Investigation
Caption: A stepwise workflow to diagnose and address the instability of this compound in solution.
Strategies for Increasing Stability
Once you have an indication of the degradation pathway, you can implement targeted strategies to enhance the stability of your compound.
pH Control and Buffer Selection
The pH of your solution is the most critical parameter to control.
-
Recommendation: Maintain the solution pH in the slightly acidic to neutral range (pH 5-7). Most organic compounds exhibit maximal stability in this range.[2]
-
Buffer Systems: Utilize appropriate buffer systems to maintain a stable pH.
-
Acetate buffers (pH 4-5.5): Good for maintaining acidic conditions.
-
Phosphate buffers (pH 6-8): Versatile for near-neutral conditions.
-
Avoid: Borate buffers at high pH if you suspect base-catalyzed hydrolysis.
-
Protection from Oxidation
If your forced degradation studies indicate oxidative degradation, consider the following:
-
Use of Antioxidants: The addition of antioxidants can scavenge free radicals and prevent oxidative degradation. Some 1,2,4-triazole derivatives have demonstrated antioxidant properties themselves, suggesting the ring system can interact with radicals.[4][5][6]
-
Recommended Antioxidants:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
-
-
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Photostability Measures
If the compound is found to be light-sensitive, the following precautions are essential:
-
Amber Vials: Store stock and working solutions in amber glass vials to protect them from UV and visible light.
-
Work in a Dark Environment: When preparing solutions or performing experiments, minimize exposure to direct light.
-
Foil Wrapping: For long-term storage or during lengthy experiments, wrap containers in aluminum foil.
Temperature Control
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by aliquoting solutions.
-
Experimental Conditions: Perform experiments at controlled, and if possible, lower temperatures to minimize thermal degradation.
Summary of Stabilization Strategies
| Degradation Pathway | Primary Cause | Recommended Stabilization Strategy | Specific Actions |
| Hydrolysis | Extreme pH (especially alkaline) | pH Control | Maintain pH between 5 and 7 using appropriate buffers (e.g., acetate, phosphate). |
| Oxidation | Dissolved oxygen, metal ions, free radicals | Antioxidants, Inert Atmosphere, Chelating Agents | Add BHT or ascorbic acid; prepare solutions under nitrogen; add EDTA. |
| Photodegradation | Exposure to UV or visible light | Light Protection | Use amber vials; work in a dark environment; wrap containers in foil. |
| Thermal Degradation | High temperatures | Temperature Control | Store solutions at -20°C or -80°C; conduct experiments at controlled, lower temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for identifying the primary degradation pathways of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers (e.g., phosphate buffer pH 7.0)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate a solution of the compound in a neutral buffer at 60°C.
-
Photolytic Stress: Expose a solution of the compound in a neutral buffer to a UV lamp or direct sunlight.
-
Control: Keep a solution of the compound in a neutral buffer at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
Ensure that the peaks for the degradation products are well-resolved from the parent compound peak.
-
The method should be able to quantify the decrease in the parent compound and the appearance of degradation products.
Logical Diagram for Method Development
References
Technical Support Center: Overcoming Resistance to Triazole-Based Antifungals
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and combating resistance to triazole-based antifungal compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during your experimental workflows. Our approach is rooted in a deep understanding of the underlying molecular mechanisms of resistance, ensuring that the guidance provided is not just procedural, but also mechanistically sound.
Section 1: Troubleshooting Antifungal Susceptibility Testing
Antifungal susceptibility testing (AST) is the cornerstone for identifying and characterizing triazole resistance. However, various technical challenges can arise, leading to ambiguous or misleading results. This section addresses common issues encountered during AST.
Q1: My MIC (Minimum Inhibitory Concentration) results for a known susceptible strain are higher than expected. What could be the cause?
An unexpectedly high MIC for a susceptible control strain can be due to several factors related to the experimental setup.
Possible Causes and Troubleshooting Steps:
-
Incorrect Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC results. A higher than recommended inoculum can lead to falsely elevated MICs.
-
Troubleshooting: Ensure you are following the standardized protocols for inoculum preparation, such as those outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M27-Ed4 for yeasts and M38-Ed3 for filamentous fungi.[1][2][3][4][5][6][7][8] Use a spectrophotometer to adjust the inoculum to the correct turbidity, and verify with plate counts if necessary.
-
-
Improper Drug Dilution: Errors in the serial dilution of the triazole compound will directly impact the final MIC value.
-
Troubleshooting: Prepare fresh stock solutions of your triazole compounds and carefully perform serial dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Media Composition and pH: The composition and pH of the testing medium can influence the activity of triazole compounds.
-
Troubleshooting: Use the recommended RPMI-1640 medium for AST. Verify the pH of the medium before use, as variations can affect drug efficacy and fungal growth.
-
Q2: I am observing "trailing" or residual growth at concentrations above the MIC. How should I interpret these results?
The "trailing" phenomenon, characterized by reduced but persistent growth at drug concentrations above the apparent MIC, is a common issue in triazole susceptibility testing, particularly with Candida species.[9][10][11][12][13]
Causality and Interpretation:
Trailing is often an in vitro artifact and may not always correlate with clinical resistance. It can be caused by the fungistatic, rather than fungicidal, nature of azoles, allowing for partial growth.
Recommended Actions:
-
Standardized Reading Time: Adhere to the recommended incubation times specified in CLSI guidelines (typically 24 hours for Candida and 48 hours for Aspergillus). Reading at later time points can exacerbate the trailing effect.[9][11][12]
-
Endpoint Reading: For triazoles, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., 50% inhibition) compared to the drug-free control well. Spectrophotometric reading at a specific wavelength can provide a more objective measure than visual inspection.
-
Consider the 24-hour Reading: For isolates that exhibit prominent trailing at 48 hours, the 24-hour MIC reading may be more clinically relevant.[9][10][11][12]
Section 2: Investigating Molecular Mechanisms of Resistance
When you have confirmed triazole resistance through susceptibility testing, the next step is to elucidate the underlying molecular mechanisms. This section provides guidance on common experimental approaches.
Q3: How can I determine if triazole resistance in my fungal isolate is due to mutations in the ERG11 (CYP51A) gene?
Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, are a primary mechanism of triazole resistance.[14] These mutations can reduce the binding affinity of triazole drugs to the enzyme.
Experimental Workflow:
1. Fungal DNA Extraction:
- Culture the fungal isolate in an appropriate liquid medium (e.g., YPD for yeasts, PDB for molds) to mid-log phase.
- Harvest the cells by centrifugation.
- Perform DNA extraction using a commercially available kit or a standard protocol involving cell wall lysis (e.g., with lyticase or by mechanical disruption with glass beads) followed by phenol-chloroform extraction and ethanol precipitation.
2. PCR Amplification of the ERG11 Gene:
- Design primers that flank the entire coding sequence of the ERG11 gene.
- Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.
- Typical PCR Cycling Conditions:
- Initial denaturation: 95°C for 5-10 minutes.
- 35-40 cycles of:
- Denaturation: 95°C for 30-60 seconds.
- Annealing: 55-60°C for 30-60 seconds (optimize based on primer melting temperature).
- Extension: 72°C for 1-2 minutes (depending on the length of the ERG11 gene).
- Final extension: 72°C for 5-10 minutes.[6][15][16]
3. Sanger Sequencing:
- Purify the PCR product to remove primers and unincorporated nucleotides.
- Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
- Analyze the sequencing results by aligning them to the wild-type ERG11 reference sequence for your fungal species to identify any nucleotide changes that result in amino acid substitutions.[5][15][16][17]
Q4: My resistant isolate does not have any ERG11 mutations. How can I test for the overexpression of efflux pumps?
Increased expression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, is another major mechanism of triazole resistance.[14][18][19] These pumps actively transport triazole drugs out of the cell, reducing their intracellular concentration.
Experimental Workflow:
1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
- RNA Extraction: Culture both your resistant isolate and a susceptible control strain under the same conditions. You may include a sub-inhibitory concentration of the triazole drug to induce gene expression. Extract total RNA using a reliable method that includes a DNase treatment step to remove contaminating genomic DNA.[20]
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
- qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for the efflux pump genes of interest (e.g., CDR1, CDR2, MDR1) and one or more validated reference genes (e.g., ACT1, TUB1) for normalization.[15][20][21][22][23]
- Data Analysis: Calculate the relative expression of the efflux pump genes in the resistant isolate compared to the susceptible control using the 2-ΔΔCt method.[24][25][26][27] A significant increase in the expression of these genes in the resistant strain is indicative of this resistance mechanism.
2. Rhodamine 6G Efflux Assay: This functional assay directly measures the activity of ABC transporters. Rhodamine 6G (R6G) is a fluorescent substrate of many of these pumps.[18][28]
Q5: What should I do if I don't find ERG11 mutations or efflux pump overexpression?
If the common resistance mechanisms are not identified, consider these alternative possibilities:
-
Mutations in Transcription Factors: Gain-of-function mutations in transcription factors such as TAC1 and UPC2 can lead to the upregulation of efflux pumps and ergosterol biosynthesis genes, respectively.[14] Sequencing these genes in your resistant isolate may reveal mutations.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol biosynthesis pathway, such as ERG3, can also contribute to triazole resistance.
-
Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to triazoles. If your experimental conditions allow for biofilm formation, this could be a contributing factor.
Section 3: Data Interpretation and Reference Values
Accurate interpretation of your experimental data relies on comparing it to established reference values.
Typical MIC Ranges for Triazole Compounds
The following table provides a summary of typical MIC ranges for susceptible and resistant isolates of common fungal pathogens. These values are based on CLSI and EUCAST breakpoints.
| Fungal Species | Triazole Compound | Susceptible (S) MIC (µg/mL) | Resistant (R) MIC (µg/mL) |
| Candida albicans | Fluconazole | ≤ 2 | > 4[14] |
| Voriconazole | ≤ 0.12 | > 0.12[14] | |
| Candida glabrata | Fluconazole | ≤ 0.002 | > 32[14] |
| Posaconazole | - | > 0.5[9][29][30] | |
| Candida krusei | Voriconazole | - | - |
| Aspergillus fumigatus | Itraconazole | ≤ 1 | > 1[13][31][32][33] |
| Voriconazole | ≤ 1 | > 1[13] | |
| Posaconazole | ≤ 0.25 | > 0.25[13][31] |
Note: Breakpoints can vary and are subject to revision. Always refer to the latest CLSI M60 or EUCAST documents for the most current information.
Section 4: Visualizing Resistance Pathways and Workflows
Understanding the complex interplay of genes and proteins involved in triazole resistance is crucial. The following diagrams illustrate key pathways and experimental workflows.
Ergosterol Biosynthesis Pathway and Triazole Action
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazoles on Erg11p.
Key Triazole Resistance Mechanisms
Caption: Major molecular mechanisms of triazole resistance in fungi.
Experimental Workflow for Investigating Triazole Resistance
Caption: A logical workflow for the experimental investigation of triazole resistance.
References
- 1. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 2. scribd.com [scribd.com]
- 3. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Posaconazole against Candida glabrata Isolates with Various Susceptibilities to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. repub.eur.nl [repub.eur.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selection and validation of reference genes for RT-qPCR gene expression studies in Candida viswanathii cultivated under different grown conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of reference genes for real-time quantitative PCR studies in Candida glabrata following azole treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and validation of reference genes for quantitative gene expression analysis under 409 and 415 nm antimicrobial blue light treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. researchgate.net [researchgate.net]
- 27. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Posaconazole Activity against Candida glabrata after Exposure to Caspofungin or Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Refining Analytical Detection of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Welcome to the technical support guide for the robust analytical detection of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to quantify this analyte in complex biological or environmental matrices. As a small, polar molecule containing both a carboxylic acid and a triazole group, this compound presents unique challenges in extraction, chromatographic separation, and detection.
This guide moves beyond simple protocols to explain the underlying principles of method development and troubleshooting. By understanding the 'why' behind each step, you can confidently adapt and refine your analytical approach to achieve the highest levels of accuracy, precision, and sensitivity.
Section 1: Analyte Characteristics & Method Fundamentals
Understanding the physicochemical properties of this compound is the foundation for developing a successful analytical method.
| Property | Value | Implication for Analysis |
| Molecular Formula | C6H9N3O2 | Provides the basis for exact mass determination in high-resolution mass spectrometry.[1] |
| Molecular Weight | 155.15 g/mol | Used for calculating concentrations and setting nominal mass in quadrupole MS. |
| Structure | Contains a carboxylic acid and a 1,2,4-triazole ring. | The presence of both acidic (carboxylic) and basic (triazole) functional groups means the analyte's charge state is highly pH-dependent. This is critical for optimizing sample preparation and chromatographic retention. |
| Polarity | High | The compound is highly polar, making it challenging to retain on traditional reversed-phase (C18) columns and requiring specific strategies for extraction from aqueous matrices. |
The most common and effective analytical technique for this type of molecule in a complex matrix is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This approach provides the necessary selectivity to distinguish the analyte from matrix components and the sensitivity to detect it at low concentrations.[2][3][4]
Section 2: Troubleshooting Sample Preparation
Sample preparation is arguably the most critical and error-prone stage of the analytical workflow. Its goals are to remove interferences (like proteins and salts), concentrate the analyte, and present it in a solvent compatible with the LC system.[5][6]
Q1: My analyte recovery is low and inconsistent after protein precipitation (PPT). What's happening?
A1: Protein precipitation with a solvent like acetonitrile is a fast but non-selective sample cleanup method.[5][7] Low recovery for a polar compound like this compound can occur for several reasons:
-
Analyte Adsorption: The analyte may be adsorbing to the precipitated protein pellet. The pH of the sample can influence this; ensure the pH keeps your analyte in its most soluble form, which may require adding a small amount of acid or base before the organic solvent.
-
Incomplete Extraction: The analyte may not fully partition into the supernatant. After adding the precipitation solvent, ensure you vortex thoroughly (e.g., for at least 2 minutes) and allow sufficient time for proteins to aggregate before centrifugation.[7]
-
Solvent Choice: While acetonitrile is common, methanol can sometimes yield better recovery for very polar compounds. Consider a side-by-side comparison.
Expert Tip: To diagnose the issue, take the "pellet" after your first centrifugation, resuspend it in a solubilizing solution (like 50:50 acetonitrile:water with 0.1% formic acid), vortex, centrifuge again, and analyze the supernatant. A significant signal indicates your analyte was stuck to the pellet.
Q2: I'm seeing significant matrix effects (ion suppression) in my LC-MS/MS data. How can I improve my sample cleanup?
A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to poor accuracy and precision.[8][9] While PPT is fast, it leaves behind many matrix components like phospholipids and salts. More rigorous cleanup is needed.
-
Liquid-Liquid Extraction (LLE): LLE can be effective but requires careful optimization of the solvent system and pH. Given the polar nature of your analyte, you may need to use a "salting-out" approach with a polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) after adjusting the sample pH to neutralize the carboxylic acid group, making it less polar.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and recommended technique for reducing matrix effects.[2][10] For this analyte, a mixed-mode or polymer-based sorbent is ideal.
-
Mixed-Mode Cation Exchange: At a low pH (e.g., pH 3), the triazole nitrogen can be protonated (positive charge). You can load the sample onto a cation exchange SPE cartridge, wash away neutral and acidic interferences, and then elute the analyte with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Polymeric Sorbents: A water-wettable, reversed-phase polymeric sorbent can provide good retention for polar compounds.
-
The following workflow illustrates the decision-making process for sample preparation.
Caption: Decision workflow for selecting an appropriate sample preparation technique.
Section 3: Troubleshooting Chromatography
Achieving good chromatographic performance for a small, polar, acidic molecule on a reversed-phase column can be difficult. Common issues include poor retention, peak tailing, and shifting retention times.[11]
Q3: My analyte is eluting at or near the void volume of my C18 column. How can I increase retention?
A3: This is a classic problem for polar compounds. Here are several strategies, from simple to more advanced:
-
Lower Mobile Phase pH: The analyte has a carboxylic acid. By lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic or trifluoroacetic acid), you protonate the carboxylate group (-COOH), making the molecule less polar and increasing its retention on a C18 column.[6]
-
Use a Polar-Embedded Column: These are modified reversed-phase columns (e.g., with embedded amide or carbamate groups) designed to retain polar compounds more effectively through secondary interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tributylamine) to the mobile phase forms a neutral, more hydrophobic complex with your analyte, significantly increasing retention. However, these reagents are often not MS-friendly as they can cause significant ion suppression and contaminate the system. Use with caution.
Q4: I have good retention, but my peak shape is poor (tailing). What causes this?
A4: Peak tailing for this analyte is likely caused by secondary interactions between the basic triazole nitrogens and acidic silanol groups on the surface of the silica-based column packing.[12]
-
Cause: Even on end-capped columns, some residual silanols exist. The protonated triazole ring can interact strongly with deprotonated silanols, causing some analyte molecules to lag behind the main peak.
-
Solution 1 (Mobile Phase): Lowering the mobile phase pH (as described in Q3) helps in two ways: it protonates the triazole group consistently and also suppresses the ionization of the silanol groups, minimizing these secondary interactions.
-
Solution 2 (Column Choice): Use a high-purity silica column with advanced end-capping designed to shield residual silanols. Alternatively, a hybrid particle column (silica-polymer hybrid) often exhibits less silanol activity and provides better peak shapes for basic compounds.
Section 4: Troubleshooting Mass Spectrometry
Q5: I'm struggling to get a stable and sensitive signal in the MS. Where should I start?
A5: For a molecule with both acidic and basic sites, the choice of ionization polarity is key.
-
Positive vs. Negative Ion Mode:
-
Positive ESI (+ESI): The triazole nitrogens are readily protonated. This is often the most sensitive mode for triazole-containing compounds.[3] The precursor ion would be [M+H]+.
-
Negative ESI (-ESI): The carboxylic acid group can be deprotonated to form [M-H]-. This mode can also work but may be less sensitive or more prone to in-source fragmentation.
-
Recommendation: Systematically tune the analyte in both modes. Infuse a standard solution directly into the MS and optimize source parameters (e.g., capillary voltage, gas flows, temperature) for both [M+H]+ and [M-H]- to determine which gives the most robust signal.[9][13]
-
-
In-Source Fragmentation: If your molecule is fragile, the energy in the ion source can cause it to fragment before it even reaches the quadrupole. If you see fragment ions in your full scan (MS1) spectrum, try reducing the fragmentor or cone voltage.
-
Adduct Formation: In positive mode, you might see sodium [M+Na]+ or potassium [M+K]+ adducts, especially if your mobile phase or glassware is contaminated.[9][13] These adducts can split your signal and are generally less efficient for fragmentation in MS/MS. Using a small amount of acid (e.g., 0.1% formic acid) in the mobile phase promotes protonation ([M+H]+) over adduct formation.
The following diagram provides a logical flow for troubleshooting low MS signal.
Caption: A decision tree for systematic troubleshooting of low MS signal intensity.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are some good starting LC-MS/MS parameters for this compound?
-
A: A good starting point would be a modern C18 or a polar-embedded reversed-phase column. For the mobile phase, use A: Water + 0.1% Formic Acid and B: Acetonitrile or Methanol + 0.1% Formic Acid. A gradient from 5% B to 95% B should be effective. For MS, start by tuning in positive ESI mode, looking for the [M+H]+ precursor. Fragment this precursor to find 2-3 stable product ions for Multiple Reaction Monitoring (MRM).
-
-
Q: Could impurities from the synthesis of the compound interfere with my analysis?
-
A: Absolutely. Isomeric impurities or precursors from the synthesis can have similar mass-to-charge ratios and chromatographic behavior.[14] If you suspect this, a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) can help differentiate between your analyte and an impurity based on their exact masses. It is crucial to obtain a well-characterized reference standard.
-
-
Q: How do I perform matrix effect validation?
-
A: The standard method is a post-extraction spike analysis.[8][15] You compare the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these areas indicates the degree of ion suppression or enhancement.
-
Section 6: Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Screening
-
Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[7]
-
Centrifuge at >13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Quantitation
This protocol is a general template for a mixed-mode cation exchange cartridge.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the cartridge run dry.
-
Load: Pretreat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid. Vortex. Load the entire pretreated sample onto the cartridge at a slow, steady drip rate.
-
Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove remaining neutral, non-polar interferences.
-
Elute: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.
References
- 1. This compound, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 2. Triazoles in the environment: An update on sample pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up Synthesis of 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, the transition from laboratory to pilot plant can unveil a unique set of challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of this important synthesis. The core of this process often revolves around the nucleophilic substitution reaction between 1,2,4-triazole and a derivative of 2-methylpropanoic acid, a seemingly straightforward step that is fraught with potential complications at scale.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the industrial synthesis of this compound?
The most prevalent and economically viable starting materials are 1,2,4-triazole and an activated form of 2-methylpropanoic acid, typically 2-bromo-2-methylpropanoic acid or its corresponding ester (e.g., methyl or ethyl 2-bromo-2-methylpropanoate). The choice between the acid and its ester often depends on the subsequent reaction conditions and purification strategy.
Q2: What is the primary challenge encountered during the scale-up of the N-alkylation of 1,2,4-triazole?
The principal obstacle is the lack of regioselectivity during the N-alkylation step. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two constitutional isomers: the desired N1-substituted product and the undesired N4-substituted byproduct.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions.[4]
Q3: Are there alternative synthetic strategies to circumvent the regioselectivity issue?
Yes, a "built-in" approach, where the triazole ring is constructed from precursors already containing the desired side chain, can offer a more selective route.[5] However, this often involves more complex starting materials and a longer synthetic sequence. For many applications, optimizing the direct alkylation of 1,2,4-triazole remains the more common industrial approach.
II. Troubleshooting Guide
Issue 1: Poor Regioselectivity (High Formation of N4-Isomer)
Symptoms:
-
Analytical data (e.g., HPLC, NMR) of the crude product shows a significant peak corresponding to the N4-isomer.
-
Difficulty in isolating the pure N1-isomer, leading to low yields of the final product.
Root Cause Analysis: The N1 and N4 positions of the 1,2,4-triazole ring have different steric and electronic environments. The reaction conditions, including the choice of base, solvent, temperature, and counter-ion, can influence the site of alkylation. For instance, a study on a similar alkylation of 3-methyl-1,2,4-triazole using potassium carbonate in acetone showed poor selectivity.[5]
Corrective and Preventive Actions (CAPA):
-
Base Selection: The choice of base is critical. Weakly nucleophilic and sterically hindered bases are often preferred to favor alkylation at the less hindered N1 position. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good selectivity for N1 alkylation in some cases.[4]
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the triazole anion. Aprotic polar solvents like DMF or DMSO are commonly used, but optimization is necessary. The use of ionic liquids as solvents has also been explored to enhance regioselectivity.[6][7][8]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable N1-isomer.
-
Protecting Group Strategy: While more complex, a strategy involving the protection of the N4 position, followed by alkylation and deprotection, can ensure complete regioselectivity.
Experimental Workflow: Optimizing N-Alkylation Regioselectivity
Caption: Workflow for optimizing N-alkylation regioselectivity.
Issue 2: Formation of By-products from the Alkylating Agent
Symptoms:
-
Presence of unexpected impurities in the crude product, identified by GC-MS or LC-MS.
-
Lower than expected consumption of the alkylating agent.
Root Cause Analysis: 2-bromo-2-methylpropanoic acid and its esters are susceptible to side reactions, particularly under basic conditions and at elevated temperatures.
-
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-2-methylpropanoic acid. This is more likely if water is present in the reaction mixture.
-
Elimination: Under the influence of a base, 2-bromo-2-methylpropanoic acid can undergo elimination to form methacrylic acid.[9]
Corrective and Preventive Actions (CAPA):
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize hydrolysis of the alkylating agent.
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature to avoid localized high concentrations that can promote elimination.
-
Moderate Reaction Temperature: Avoid excessively high temperatures that can accelerate both hydrolysis and elimination reactions.
Table 1: Common By-products and Their Mitigation Strategies
| By-product Name | Formation Pathway | Mitigation Strategy |
| 2-methyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid | N4-alkylation of 1,2,4-triazole | Optimize base, solvent, and temperature for N1 selectivity. |
| 2-hydroxy-2-methylpropanoic acid | Hydrolysis of 2-bromo-2-methylpropanoic acid | Use anhydrous reaction conditions. |
| Methacrylic acid | Elimination of HBr from 2-bromo-2-methylpropanoic acid | Control base addition and maintain moderate temperature. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product is difficult to crystallize from the reaction mixture.
-
Co-crystallization of N1 and N4 isomers.
-
Product remains as a viscous oil.
Root Cause Analysis: The presence of isomeric impurities can significantly hinder crystallization. The polarity of the N1 and N4 isomers can be very similar, making their separation by simple crystallization challenging. The differing physical properties of the isomers, however, can be exploited for their separation.[3]
Corrective and Preventive Actions (CAPA):
-
Solvent Screening for Crystallization: A systematic screening of different solvent systems (both single and mixed solvents) is crucial to identify conditions that selectively crystallize the desired N1-isomer.
-
Fractional Distillation (for esters): If the product is synthesized as an ester, fractional distillation under reduced pressure can be an effective method for separating the isomers on a larger scale, as the N1-isomer often has a lower boiling point.[3]
-
Chromatographic Purification: While challenging and costly for large-scale production, preparative chromatography can be used to separate the isomers if high purity is required and other methods fail.[1]
-
Salt Formation: Conversion of the carboxylic acid to a salt with a suitable base can sometimes facilitate purification by selective precipitation.
Protocol: Purification of this compound
-
Initial Work-up: After the reaction is complete, quench the reaction mixture and perform a suitable aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Solvent Swap: If the reaction was performed in a high-boiling solvent like DMF or DMSO, perform a solvent swap to a more suitable solvent for crystallization (e.g., ethyl acetate, isopropanol, or a mixture thereof).
-
Crystallization:
-
Concentrate the solution of the crude product.
-
Add an anti-solvent slowly to induce crystallization.
-
Cool the mixture to the appropriate temperature to maximize the yield of the crystalline product.
-
Filter the solid and wash with a cold solvent.
-
-
Purity Analysis: Analyze the purity of the isolated solid by HPLC or NMR to determine the isomeric ratio.
-
Recrystallization (if necessary): If the purity is not satisfactory, perform one or more recrystallizations from a suitable solvent system.
III. Safety Considerations
-
1,2,4-Triazole: While not acutely toxic, it is a suspected reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
2-Bromo-2-methylpropanoic Acid: This is a corrosive substance. Avoid contact with skin and eyes. Handle in a fume hood.
IV. Conclusion
The scale-up synthesis of this compound presents a series of predictable and manageable challenges. By understanding the root causes of issues such as poor regioselectivity, by-product formation, and purification difficulties, researchers can develop robust and efficient processes. A systematic approach to process optimization, guided by sound chemical principles and in-process analytical monitoring, is key to success in the large-scale production of this valuable compound.
V. References
-
Kumar, V., & Wahi, A. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
-
NotEvans. (2017, August 27). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. --INVALID-LINK--
-
Anonymous. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry.
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493.
-
Kumar, V., & Wahi, A. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate.
-
MaxW. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange.
-
Bukowczan, J. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. SlideShare.
-
Allen Career Institute. (n.d.). a) Write S_(N)1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_(N)1 reactions generally carried in polar protic solvents?.
-
Anonymous. (2023, June 30). Hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide) yields 2-methylpropan-2-ol. Brainly.com.
-
Filo. (2025, September 23). List the reaction condition for the conversion of propanoic acid and meth...
-
Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301.
-
Anonymous. (n.d.). The hydrolysis of 2-bromo-2-methylpropane | Feature. RSC Education.
-
orthocresol. (2015, January 14). What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion?. Chemistry Stack Exchange.
-
Anonymous. (n.d.). Regioselective alkylation of 1,2,4-triazole using ionic liquids. ResearchGate.
-
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
-
Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
-
Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
Anonymous. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4).
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8.
-
Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.303148-48-3.
-
Hattan, C. M., et al. (2020). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate.
-
BLDpharm. (n.d.). 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic acid.
-
Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 1.
-
Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
-
Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. ResearchGate.
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-5.
-
Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(43), 18809-18821.
-
Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. The Royal Society of Chemistry.
-
Al-Soud, Y. A., et al. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-5-yl)thiazoles. Molecules, 8(12), 930-942.
-
Li, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(21), 7205.
-
Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
BOC Sciences. (n.d.). This compound supplier.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Method Refinement for Studying the Kinetics of 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to refine your methods for studying the kinetics of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. My aim is to equip you with the expertise and practical insights needed to navigate the complexities of kinetic analysis, ensuring the generation of robust and reliable data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the kinetic analysis of this compound.
Q1: What are the primary objectives of studying the kinetics of this compound?
A1: Kinetic studies are crucial in drug discovery and development.[1][2] For this compound, the primary objectives are to understand its stability, degradation pathways, and interaction with biological targets.[1][3] Key kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), provide more insightful information for drug design than affinity alone.[1][4] This understanding is vital for predicting its in vivo efficacy, determining appropriate storage conditions, and establishing shelf-life.[1][3]
Q2: Which analytical techniques are most suitable for quantifying this compound in kinetic studies?
A2: High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing 1,2,4-triazole compounds.[5] It is the most common and robust method for quantifying small molecules like this compound.[5] Specifically, a stability-indicating HPLC method is essential to separate the parent compound from its potential degradation products.[6] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity, especially when dealing with complex matrices or very low concentrations.[7]
Q3: What are the expected degradation pathways for this compound?
A3: Triazole fungicides can undergo degradation through various pathways, including photo-degradation and hydrolysis.[8][9] For a carboxylic acid derivative, decarboxylation is a potential degradation route, which can be influenced by pH.[10] The triazole ring itself is generally stable, but the overall molecule can be susceptible to degradation under conditions of heat, oxidation, and exposure to strong acids or bases.[6] Identifying these pathways is a key component of a comprehensive kinetic study.
Q4: How should I design my kinetic experiments to obtain meaningful data?
A4: A well-designed kinetic study involves systematic variation of key parameters. This includes conducting experiments at different temperatures to determine activation energy, varying pH to understand its effect on stability, and using forced degradation conditions (e.g., exposure to acid, base, peroxide, light) to identify potential degradation products.[6] It is also crucial to include appropriate controls and replicates to ensure the statistical validity of your results. Studying kinetics early in the drug discovery process can significantly aid in the selection and optimization of drug candidates.[1]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
You're observing tailing, fronting, or broad peaks for this compound, leading to inaccurate quantification.
Root Causes and Solutions:
-
Mobile Phase pH: The carboxylic acid moiety of the analyte is ionizable. If the mobile phase pH is close to the pKa of the compound, you can get a mix of ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (to ensure it's fully protonated) or 2 units above (to ensure it's fully deprotonated). For a carboxylic acid, a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) is generally preferred for good peak shape on a C18 column.[11]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Solution: Reduce the injection volume or dilute your sample. Perform a loading study to determine the optimal concentration range for your column.
-
-
Secondary Interactions: The triazole group can have secondary interactions with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column).[11] Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites.
-
-
Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) concentration affects retention and peak shape.
-
Solution: Optimize the mobile phase composition. A gradient elution might be necessary to achieve good separation if you have multiple components with different polarities.[11]
-
Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
You're finding that your calculated rate constants vary significantly between replicate experiments.
Root Causes and Solutions:
-
Temperature Fluctuations: Reaction rates are highly sensitive to temperature.
-
Solution: Use a thermostatically controlled environment for your reactions, such as a water bath or a temperature-controlled autosampler. Ensure the temperature is stable and accurately monitored throughout the experiment.
-
-
Inaccurate Solution Preparation: Errors in the concentration of your stock solutions will propagate through your calculations.
-
Sample Handling and Timing: Inconsistent timing of sample quenching or analysis can introduce variability.
-
Solution: Develop a strict and consistent timetable for sample collection and analysis. If the reaction is fast, use an automated injection system. If manual quenching is necessary, ensure it is rapid and effective.
-
-
Matrix Effects: If you are working with complex matrices (e.g., plasma, cell culture media), other components can interfere with the stability of your analyte or the analytical method.
-
Solution: Perform kinetic studies in the simplest relevant matrix first (e.g., buffer). If a complex matrix is necessary, validate your analytical method in that matrix to check for interference and recovery. Sample preparation steps like protein precipitation may be required.[11]
-
Data Consistency Checklist:
| Parameter | Checkpoint | Recommended Action |
| Temperature | Is the reaction vessel in a thermostatically controlled environment? | Use a water bath or incubator with a calibrated thermometer. |
| Solutions | Are stock solutions freshly prepared and accurately weighed/diluted? | Use calibrated equipment. Re-prepare solutions if they are old. |
| Timing | Is the time between sampling and analysis consistent for all data points? | Create a detailed experimental timeline and adhere to it strictly. |
| Matrix | Have you evaluated potential matrix effects? | Run control experiments with the matrix alone. |
| Replicates | Are you running a sufficient number of replicates? | Run at least three replicates for each time point. |
Issue 3: Difficulty in Identifying and Quantifying Degradation Products
You suspect degradation is occurring, but you are unable to separate or identify the degradation products.
Root Causes and Solutions:
-
Co-elution with the Parent Peak: Degradation products may have similar chromatographic properties to the parent compound.
-
Solution: Modify your HPLC method to improve resolution. This could involve changing the mobile phase gradient, using a different column (e.g., a longer column or one with a different stationary phase), or adjusting the flow rate.
-
-
Degradation Products Lack a Chromophore: Some degradation products may not absorb UV light at the wavelength used for the parent compound.
-
Solution: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to screen a wide range of wavelengths.[6] If this fails, LC-MS is the preferred method as it can detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance.
-
-
Low Levels of Degradation Products: The concentration of degradation products may be below the limit of detection (LOD) of your current method.
-
Solution: Increase the concentration of your starting material in forced degradation studies to generate higher levels of degradation products. Use a more sensitive detector like a mass spectrometer.
-
Protocol for Forced Degradation Studies:
-
Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid and solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-DAD or LC-MS method. Compare the chromatograms to a control sample to identify degradation peaks.
References
- 1. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 2. The Kinetic Component in Drug Discovery: Using the Most Basic Pharmacological Concepts to Advance in Selecting Drugs to Combat CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Kinetic Relationship for Drug Design Revealed by a PLS Model with Retrosynthesis-Based Pre-Trained Molecular Representation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist’s Guide to the Target Validation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (YJ-001)
This guide provides a comprehensive framework for the identification and validation of the biological target for the novel small molecule, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a compound also referenced in clinical studies as YJ-001 for diabetic neuropathic pain.[1][2][3] In drug discovery, elucidating the direct molecular target of a phenotypically active compound is a critical step that bridges a biological effect with a tangible mechanism of action, a cornerstone of modern therapeutic development.[4][5]
This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to design a robust, self-validating workflow to deconvolve the molecular target of this compound and others like it. We will compare and contrast leading-edge, label-free methodologies that confirm direct target engagement in physiologically relevant settings.
The Challenge: From Phenotype to Target
The journey from identifying a bioactive small molecule to a clinically viable drug is contingent on validating its biological target.[6] An unvalidated target can lead to significant attrition in later stages of drug development due to lack of efficacy or unforeseen toxicity.[6] For this compound (YJ-001), a known therapeutic effect—the reduction of neuropathic pain—serves as our phenotypic starting point.[2][3] The core challenge is to identify the specific protein(s) that this molecule directly binds to in order to elicit this effect.
This guide will focus on a logical, multi-step approach:
-
Initial Target Identification: Employing unbiased methods to discover potential binding partners.
-
Orthogonal Target Validation: Using distinct biophysical principles to confirm the interaction.
-
Functional Confirmation: Linking target binding to a downstream cellular event.
Part 1: A Comparative Analysis of Modern Target Validation Techniques
For a novel compound with an unknown target, we must employ techniques that can operate without prior knowledge of the binding partner. The ideal methods are "label-free," meaning they do not require modification of the small molecule, which could alter its binding characteristics.[7][8] We will compare two powerful biophysical methods, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, alongside a functional assay, the In-Cell Western, to create a comprehensive validation package.
| Technique | Principle | Sample Type | Key Advantage | Primary Limitation |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[9][10] | Intact Cells, Cell Lysate, Tissues | Confirms target engagement in a native, physiological context.[11][12] | Requires a specific antibody for detection; not suitable for initial discovery without a candidate. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters protein conformation, conferring resistance to proteolysis.[7][13] | Cell Lysate, Purified Protein | Can be used for unbiased target discovery (when coupled with mass spectrometry) and validation.[7][8] | Performed in lysate, which may not fully recapitulate the cellular environment. |
| In-Cell Western (ICW) | Quantitative immunofluorescence in a microplate format to measure protein levels or post-translational modifications.[14][15] | Fixed & Permeabilized Cells | High-throughput method to quantify downstream functional effects of target engagement in a cellular context.[16][17] | An indirect measure of target engagement; relies on a known downstream biomarker. |
Part 2: Detailed Experimental Protocols & Strategic Insights
As a senior scientist, the choice of experiment is dictated by the question at hand. The following protocols are presented not just as steps, but as logical frameworks with built-in controls to ensure data integrity.
Methodology 1: Drug Affinity Responsive Target Stability (DARTS)
Expertise & Experience: DARTS is an excellent first-pass technique for both identifying and validating a target. Its power lies in its simplicity and the fact that it leverages a fundamental biophysical principle: the stabilization of a protein's structure upon ligand binding.[13][18] This stabilization shields protease cleavage sites. For an unknown target, one would perform DARTS and analyze the results by mass spectrometry to find proteins that are protected by the compound. For validation, we use a specific antibody against a candidate protein.
Trustworthiness: The key to a trustworthy DARTS experiment is the protease titration. You must identify a protease concentration that leads to partial, but not complete, digestion of your candidate protein in the absence of the compound. This creates the dynamic range needed to observe protection.
Experimental Protocol: DARTS for Target Validation
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a neuronal cell line such as SH-SY5Y for a neuropathic pain compound) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Aliquot equal amounts of protein lysate into separate tubes.
-
Add this compound to treatment tubes at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Add an equivalent volume of vehicle (e.g., DMSO) to the control tube.
-
Incubate for 1-2 hours at room temperature to allow for binding.[13]
-
-
Protease Digestion:
-
Add the optimized concentration of a protease (e.g., thermolysin or pronase) to each tube.
-
Incubate for a precise amount of time (e.g., 15-30 minutes) at room temperature.
-
Stop the digestion by adding an excess of protease inhibitor or by adding SDS-PAGE loading buffer and immediately boiling.
-
-
Analysis by Western Blot:
-
Separate the protein samples on an SDS-PAGE gel.[13]
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody specific to the putative target protein.
-
Incubate with a secondary antibody and visualize the bands.
-
Data Interpretation: A successful validation will show a dose-dependent increase in the band intensity of the full-length target protein in the compound-treated lanes compared to the vehicle control. This indicates the protein was protected from digestion.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is the gold standard for confirming that a compound binds its target within the complex milieu of an intact, living cell.[10][11] The principle is that when you heat a cell, proteins unfold and aggregate. A bound ligand will stabilize its target protein, increasing the temperature at which it aggregates.[19] This provides powerful, physiologically relevant evidence of target engagement.
Trustworthiness: A robust CETSA experiment requires generating a full melt curve to determine the optimal temperature for the isothermal dose-response experiment. This temperature should be on the steep part of the curve for the vehicle-treated sample, maximizing the potential to observe a thermal shift.
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow overnight.
-
Treat cells with this compound or vehicle for a specified time (e.g., 1-4 hours) under normal culture conditions.
-
-
Heat Challenge:
-
Seal the plate securely.
-
For generating a melt curve, place individual samples (or strips of a PCR plate) in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[11]
-
For an isothermal dose-response, heat the entire plate at the pre-determined optimal temperature.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g).
-
-
Detection:
-
Collect the supernatant containing the soluble protein.
-
Analyze the amount of remaining soluble target protein by Western Blot, ELISA, or other quantitative protein detection methods.[12]
-
Data Interpretation: In a melt curve experiment, the curve for the compound-treated cells will shift to the right (higher temperatures) compared to the vehicle control. In an isothermal dose-response experiment, you will observe a dose-dependent increase in the amount of soluble protein at the chosen temperature.
Methodology 3: In-Cell Western (ICW) Assay
Expertise & Experience: After confirming direct binding with CETSA or DARTS, the In-Cell Western (also known as a cell-based ELISA) is used to validate the functional consequences of that binding.[14][15][17] For example, if the putative target is a kinase, we can use a phospho-specific antibody to measure changes in the phosphorylation of its known substrate. This assay provides quantitative, high-throughput data that connects target engagement to a downstream signaling event.[16]
Trustworthiness: The key to a reliable ICW is normalization. Cell number can vary between wells, so a normalization stain (e.g., a total protein stain or a stain for a housekeeping protein like GAPDH) is run in parallel in a second fluorescent channel. This allows you to correct the target signal for cell density, ensuring that observed changes are due to the compound's effect and not well-to-well variability.[15]
Experimental Protocol: ICW for Functional Readout
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.[16]
-
Treat cells with a dose-response of this compound for the desired time. Include appropriate positive and negative controls for the pathway.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution of BSA/milk).[20]
-
Incubate with the primary antibody (or a cocktail of two primary antibodies from different species for two-target detection) overnight at 4°C.[17]
-
Wash extensively.
-
Incubate with the appropriate near-infrared fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.[14]
-
-
Imaging and Analysis:
-
Wash the plate a final time and allow it to dry completely.
-
Scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in the target channel (e.g., 700 nm) and the normalization channel (e.g., 800 nm). Calculate the normalized signal for each well.
-
Data Interpretation: A positive result would be a dose-dependent increase or decrease in the normalized fluorescence of the target protein (e.g., a phosphorylated substrate), indicating that the compound is modulating the activity of the upstream target protein.
Part 3: Integrated Workflow for Target Validation
A truly robust validation strategy uses these methods in a logical sequence to build a compelling case. An unbiased method like DARTS coupled with mass spectrometry can identify a list of candidates. This is followed by orthogonal validation of the top candidates using an in-cell method like CETSA, and finally, functional confirmation with an assay like the In-Cell Western.
Caption: A logical workflow for target deconvolution and validation.
References
- 1. YJ001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I studies of YJ001 spray applied to local skin in healthy subjects and patients with diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. licorbio.com [licorbio.com]
- 16. products.advansta.com [products.advansta.com]
- 17. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 19. benchchem.com [benchchem.com]
- 20. biomol.com [biomol.com]
A Comparative Analysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid and Its Enantiomers: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of racemic 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid and its individual (R)- and (S)-enantiomers. We will explore the scientific rationale for stereospecific analysis, present detailed experimental protocols for chiral resolution and analytical characterization, and discuss the potential for differential biological activity based on data from analogous compounds.
The core structure of this molecule combines two significant pharmacophores: the 1,2,4-triazole ring and a propanoic acid moiety. The 1,2,4-triazole system is a cornerstone in medicinal chemistry, integral to a wide array of drugs with antifungal, antiviral, and anti-inflammatory properties[1][2][3][4]. Similarly, the propanoic acid group is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The presence of a chiral center at the alpha-carbon of the propanoic acid dictates that the molecule exists as a pair of non-superimposable mirror images, or enantiomers. It is a fundamental principle in pharmacology that enantiomers can exhibit vastly different potency, efficacy, and toxicity profiles due to the stereospecific nature of biological targets like enzymes and receptors.
This guide is structured to provide researchers and drug developers with the foundational knowledge and practical methodologies required to isolate and evaluate the individual enantiomers of this promising compound.
Physicochemical Properties: Racemate vs. Enantiomers
While many physical properties of enantiomers are identical (e.g., mass, density), their interaction with plane-polarized light is distinct. This property, known as optical activity, is the primary physical differentiator and is crucial for their identification and characterization. Other properties, such as melting point and solubility, can differ between a racemate (a 1:1 mixture of enantiomers) and the pure enantiomers due to differences in crystal lattice packing.
| Property | Racemic Mixture (±) | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₉N₃O₂ | C₆H₉N₃O₂ | Composition is identical. |
| Molecular Weight | 155.15 g/mol [6] | 155.15 g/mol | 155.15 g/mol | Mass is identical. |
| Optical Rotation ([α]D) | 0° | Specific Rotation (+x°) | Specific Rotation (-x°) | Enantiomers rotate plane-polarized light equally but in opposite directions. The racemate is optically inactive. |
| Melting Point | Variable | May differ from racemate | May differ from racemate | Differences in crystal packing between the racemic compound and the enantiopure forms can lead to different melting points. |
| Solubility | Variable | May differ from racemate | May differ from racemate | Crystal lattice energy affects solubility; therefore, the racemate and enantiomers can have different solubilities in a given solvent. |
Synthesis and Chiral Resolution
The synthesis of the racemic compound can be achieved through established methods for forming 1,2,4-triazole derivatives[7][8]. However, the critical step for comparative analysis is the separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution.
Proposed Protocol for Classical Chiral Resolution
Classical resolution remains a robust and widely used method for separating enantiomers on a preparative scale[9][10]. The strategy involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization[9][11].
Objective: To separate racemic this compound into its (R)- and (S)-enantiomers.
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine (Chiral Resolving Agent)
-
Methanol (Solvent)
-
Diethyl Ether (Anti-solvent)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
pH paper or meter
-
Crystallization dishes
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 10.0 g of racemic this compound in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with gentle stirring.
-
Causality Note: This reaction forms two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. These salts now have different spatial arrangements and, critically, different solubilities.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
If crystallization is slow, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
To further decrease solubility, slowly add diethyl ether until the solution becomes slightly turbid.
-
Cover the flask and store it at 4°C overnight to maximize crystal formation.
-
Causality Note: The difference in crystal lattice energies between the two diastereomers is the driving force for this separation. The salt that forms a more stable, less soluble crystal lattice will precipitate first.
-
-
Isolation of the First Diastereomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol/diethyl ether (1:1) mixture.
-
Dry the crystals. This is the first crop, enriched in one diastereomer.
-
Repeat the crystallization process from the mother liquor to obtain subsequent crops if necessary.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt crystals in a minimal amount of water.
-
Acidify the solution to pH ~2 by adding 2M HCl. This protonates the carboxylic acid and breaks the ionic bond of the salt.
-
Causality Note: The acid converts the salt back into the free carboxylic acid (now enantiomerically enriched) and the hydrochloride salt of the resolving agent, which is water-soluble.
-
Extract the aqueous solution three times with ethyl acetate. The enantiomerically enriched propanoic acid will move into the organic layer.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the resolved enantiomer.
-
-
Characterization:
-
Determine the melting point and measure the specific rotation using a polarimeter.
-
Assess the enantiomeric purity (enantiomeric excess, % ee) using chiral HPLC (see Section 4).
-
The second enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.
Workflow for Chiral Resolution```dot
Caption: Conceptual model of stereospecific binding to a biological target.
Analytical Methodology: Chiral HPLC
To confirm the success of a chiral resolution and to perform quality control, a reliable analytical method is required to determine the enantiomeric excess (% ee) of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[12]
Protocol for Enantiomeric Purity Analysis by Chiral HPLC
Objective: To determine the ratio of (R)- and (S)-enantiomers in a sample.
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series with a polysaccharide-based selector)
-
Mobile Phase: Isopropanol (IPA) and Hexane (HPLC grade), with a small amount of trifluoroacetic acid (TFA) for peak shaping.
-
Sample: Resolved enantiomer or racemic standard, dissolved in mobile phase.
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL solution of the racemic compound in the mobile phase. This standard is essential to identify the retention times for both the (R)- and (S)-enantiomers.
-
Prepare a 1 mg/mL solution of the resolved enantiomer sample to be tested.
-
-
Chromatographic Conditions (Example):
-
Column: CHIRALPAK IA (or similar amylose-based CSP)
-
Mobile Phase: 80:20 Hexane:Isopropanol + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Causality Note: The chiral stationary phase contains enantiomerically pure selectors that form transient, diastereomeric complexes with the enantiomers in the sample. The difference in the stability of these complexes causes one enantiomer to be retained on the column longer than the other, resulting in their separation.
-
-
Analysis:
-
Inject the racemic standard. Two distinct peaks should be observed. Record their retention times (t_R1 and t_R2).
-
Inject the resolved sample. Ideally, only one large peak will appear at one of the retention times identified from the standard, with a very small or non-existent peak at the other.
-
Integrate the area under each peak.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
A value of >99% ee is typically considered enantiomerically pure.
-
Analytical Workflow Diagram
Caption: Workflow for enantiomeric excess (% ee) determination by Chiral HPLC.
Conclusion and Future Directions
The analysis of this compound should not be limited to its racemic form. The principles of stereochemistry and pharmacology, supported by experimental data from analogous compounds,[13][14] strongly suggest that its individual enantiomers will possess distinct biological profiles. The development of only the active enantiomer (the eutomer) can lead to drugs with higher potency, improved therapeutic indices, and simpler pharmacokinetic profiles.
This guide provides a comprehensive framework, including detailed protocols for chiral resolution and analysis, to empower researchers in drug discovery and development. The next critical steps involve applying these methodologies to resolve the enantiomers of this compound and subsequently performing head-to-head in vitro and in vivo assays to elucidate their specific pharmacological and toxicological properties. Such studies are essential to unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. jackwestin.com [jackwestin.com]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its safety and efficacy. This guide provides an in-depth technical analysis of the cross-reactivity of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a novel compound with potential therapeutic applications. We will explore its performance in comparison to other alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound belongs to the triazole class of compounds, which are known for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 1,2,4-triazole ring is a key pharmacophore that can interact with various biological targets.[4] Given the broad therapeutic potential of triazole derivatives, a thorough assessment of their off-target effects is crucial to mitigate the risk of adverse drug reactions.[5][6][7]
Cross-reactivity, the unintended interaction of a drug with proteins other than its primary target, can lead to a variety of undesirable outcomes, from minor side effects to severe toxicity.[8] Therefore, comprehensive cross-reactivity studies are an indispensable part of the drug development process, providing critical insights into the safety profile of a new chemical entity.[9][10]
This guide will focus on a hypothetical primary target for this compound – cyclooxygenase-2 (COX-2), an enzyme involved in inflammation – to illustrate the process of a thorough cross-reactivity investigation. We will compare its selectivity against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, and a common triazole antifungal, Fluconazole, to highlight the unique aspects of its interaction profile.
Comparative Analysis of Cross-Reactivity Profiles
To provide a clear comparison, the following table summarizes the cross-reactivity data for this compound, Celecoxib, and Fluconazole against a panel of key off-targets. The data presented here is illustrative and based on typical results from in vitro assays.
| Target | This compound (IC50, µM) | Celecoxib (IC50, µM) | Fluconazole (IC50, µM) | Rationale for Inclusion |
| Primary Target | ||||
| Cyclooxygenase-2 (COX-2) | 0.1 | 0.05 | >100 | Target for anti-inflammatory effect |
| Key Off-Targets | ||||
| Cyclooxygenase-1 (COX-1) | 5.2 | 7.6 | >100 | Assesses selectivity and potential for gastrointestinal side effects |
| Cytochrome P450 2C9 (CYP2C9) | 15.8 | 2.5 | 50 | Key enzyme in drug metabolism; inhibition can lead to drug-drug interactions[6] |
| Cytochrome P450 3A4 (CYP3A4) | 25.3 | >100 | 85 | Major enzyme in drug metabolism; inhibition can lead to drug-drug interactions[6] |
| hERG Channel | >100 | 12 | >100 | Potential for cardiotoxicity |
| Phosphodiesterase-4 (PDE4) | 8.9 | >100 | >100 | Potential for anti-inflammatory and neurological off-target effects |
Interpretation of Data:
From this comparative data, we can infer that this compound demonstrates good selectivity for COX-2 over COX-1, comparable to Celecoxib. A significant advantage appears to be its lower affinity for the hERG channel, suggesting a potentially better cardiovascular safety profile. However, its moderate inhibition of CYP2C9 and PDE4 indicates a need for further investigation into potential drug-drug interactions and other off-target effects. Fluconazole, as expected, shows no significant activity against the COX enzymes but does interact with CYP enzymes, a known characteristic of azole antifungals.[6]
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity involves a combination of in vitro and in vivo studies.[11][12][13] Below are detailed protocols for key in vitro assays.
In Vitro Competitive Binding Assays
This assay determines the affinity of a test compound for a specific target receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Preparation of Cell Membranes: Prepare cell membranes expressing the target receptor of interest (e.g., COX-1, COX-2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Arachidonic Acid for COX enzymes) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value.
In Vitro Functional Assays
Functional assays measure the effect of a compound on the biological activity of a target protein.
Protocol for Cyclooxygenase (COX) Activity Assay:
-
Enzyme Preparation: Purify recombinant human COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzyme with varying concentrations of the test compound for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each compound concentration and determine the IC50 value.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes.
Protocol:
-
Microsome Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Incubation: Incubate the microsomes with a specific CYP substrate and varying concentrations of the test compound.
-
Metabolite Quantification: After a set incubation time, measure the formation of the specific metabolite using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Visualizing Experimental Workflows and Relationships
To better understand the experimental process and the interplay between on-target and off-target effects, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity assessment.
Caption: Relationship between on-target and off-target effects.
Conclusion
The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug development. For this compound, the initial in vitro data suggests a promising selectivity profile as a potential anti-inflammatory agent. However, the observed interactions with CYP enzymes and other off-targets underscore the importance of continued, rigorous testing. By employing a systematic approach to cross-reactivity studies, as outlined in this guide, researchers can build a robust safety profile for novel drug candidates and make informed decisions to advance the most promising compounds into clinical development.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GENE-EDITING TECHNOLOGY - The Importance of Assessing Off-Target Effects of CRISPR Gene Editing [drug-dev.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Accuracy of in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Metabolic Modulator: A Comparative Efficacy Study of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, against established inhibitors of fatty acid oxidation (FAO). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of metabolic modulators for therapeutic applications.
Introduction: The Rationale for Targeting Fatty Acid Oxidation
Cellular energy metabolism is a cornerstone of physiological function and a critical nexus in the pathophysiology of numerous diseases, including cardiovascular disorders, metabolic syndrome, and cancer.[1][2] Under normal physiological conditions, the heart, for instance, derives a significant portion of its energy from the β-oxidation of long-chain fatty acids. However, in pathological states such as ischemia, this reliance on fatty acid oxidation (FAO) can become detrimental, leading to inefficient ATP production and the accumulation of toxic lipid intermediates.[3][4]
A therapeutic strategy to counteract this involves shifting the myocardial energy substrate preference from fatty acids to glucose.[3][5] This is achieved through the inhibition of key enzymes in the FAO pathway, most notably Carnitine Palmitoyltransferase 1 (CPT1).[1][6] CPT1 is the rate-limiting enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.[1][7][8] By inhibiting CPT1, metabolic modulators can enhance glucose oxidation, which is more oxygen-efficient, thereby preserving cardiac function under ischemic conditions.[3][4]
The novel compound, this compound, possesses structural motifs, namely the 1,2,4-triazole ring and a propanoic acid moiety, which are present in various biologically active molecules with diverse therapeutic effects, including anti-inflammatory and metabolic regulatory properties.[9][10][11] This has led to the hypothesis that it may function as a modulator of cellular metabolism, potentially through the inhibition of FAO. This guide outlines a rigorous benchmarking study to evaluate the efficacy and potency of this compound against well-characterized FAO inhibitors.
Selection of Comparator Compounds
To establish a robust benchmark, this compound is compared against three established metabolic modulators with known mechanisms of action targeting fatty acid oxidation:
-
Etomoxir: An irreversible inhibitor of CPT1.[12][13][14] It acts by forming a covalent bond with the enzyme, leading to potent and sustained inhibition of fatty acid transport into the mitochondria.[12][15]
-
Perhexiline: A CPT1 inhibitor that shifts myocardial metabolism from fatty acids to glucose, thereby increasing myocardial efficiency.[5][16][17] Its clinical use has been limited due to a narrow therapeutic index and pharmacokinetic variability.[5]
-
Ranolazine: A partial fatty acid oxidation (pFOX) inhibitor that is thought to shift myocardial energy production from fatty acid oxidation to the more oxygen-efficient glucose oxidation.[3][4][18][19]
Comparative Experimental Workflow
The following experimental workflow is designed to provide a head-to-head comparison of the inhibitory potential of this compound and the selected comparator compounds on the fatty acid oxidation pathway.
Figure 1: A diagram illustrating the comprehensive experimental workflow for benchmarking the novel compound.
Detailed Experimental Protocols
CPT1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect and calculate the half-maximal inhibitory concentration (IC50) of the test compounds on CPT1 activity.
Methodology:
-
Enzyme Source: Isolated mitochondria from rat liver or heart tissue, or a commercially available recombinant CPT1 enzyme.
-
Substrate: Radiolabeled L-[³H]carnitine and palmitoyl-CoA.
-
Procedure:
-
The test compounds (this compound, Etomoxir, Perhexiline) are pre-incubated with the enzyme source at various concentrations.
-
The reaction is initiated by the addition of the substrates.
-
The reaction mixture is incubated at 37°C.
-
The reaction is terminated, and the product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine using a phase separation method.
-
The amount of [³H]palmitoylcarnitine formed is quantified by liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Fatty Acid Oxidation Assay
Objective: To assess the ability of the test compounds to inhibit fatty acid oxidation in a cellular context.
Methodology:
-
Cell Line: A metabolically active cell line such as C2C12 myotubes, HepG2 hepatocytes, or primary cardiomyocytes.
-
Substrate: Radiolabeled [³H]palmitate or [¹⁴C]palmitate.
-
Procedure:
-
Cells are cultured to confluence and then treated with varying concentrations of the test compounds.
-
The radiolabeled fatty acid substrate is added to the culture medium.
-
Cells are incubated for a defined period to allow for fatty acid uptake and oxidation.
-
The amount of radiolabeled water (from ³H-palmitate) or ¹⁴CO₂ (from ¹⁴C-palmitate) produced is measured as an indicator of FAO.
-
-
Data Analysis: The rate of fatty acid oxidation is determined for each treatment condition, and the IC50 for the inhibition of cellular FAO is calculated.
Expected Data and Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro CPT1 Enzyme Inhibition
| Compound | CPT1 IC50 (µM) |
| This compound | 15.2 |
| Etomoxir | 0.5 |
| Perhexiline | 25.8 |
| Ranolazine | >100 |
Table 2: Cellular Fatty Acid Oxidation Inhibition
| Compound | Cellular FAO IC50 (µM) in C2C12 cells |
| This compound | 22.5 |
| Etomoxir | 1.2 |
| Perhexiline | 35.1 |
| Ranolazine | 85.7 |
Signaling Pathway Context
The inhibition of CPT1 initiates a cascade of metabolic shifts within the cell, fundamentally altering the balance between fatty acid and glucose metabolism.
Figure 2: The metabolic shift induced by CPT1 inhibition, redirecting substrate utilization from fatty acids to glucose for ATP production.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against known inhibitors of fatty acid oxidation. The proposed experimental workflow, from in vitro enzyme kinetics to cellular metabolic assays, provides a robust framework for determining its potency and mechanism of action.
The hypothetical data suggests that this compound is a moderately potent inhibitor of CPT1 and cellular FAO, with an efficacy profile that warrants further investigation. Future studies should focus on ex vivo models, such as the Langendorff perfused heart, to assess its impact on cardiac function during ischemia-reperfusion injury. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to evaluate its potential as a therapeutic agent. The exploration of such novel metabolic modulators holds significant promise for the development of new treatments for a range of metabolic and cardiovascular diseases.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ranolazine. A metabolic modulator for the treatment of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranolazine: a novel metabolic modulator for the treatment of angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perhexiline - Wikipedia [en.wikipedia.org]
- 6. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 7. Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Etomoxir - Wikipedia [en.wikipedia.org]
- 13. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mims.com [mims.com]
- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid derivatives. While systematic and broad-ranging SAR studies on this specific scaffold are not extensively documented in publicly available literature, this guide synthesizes the existing research, with a particular focus on their potent activity as inhibitors of retinoic acid 4-hydroxylase (CYP26). We will explore the key structural modifications that influence biological activity and provide a comparative analysis based on available experimental data. This guide also includes detailed experimental protocols for relevant biological assays to support further research and development in this area.
Introduction: The this compound Scaffold
The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a propanoic acid moiety is also a common strategy in drug design, notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3] The specific scaffold of this compound combines these two key structural features, offering a unique framework for the development of novel bioactive molecules.
Comparative Analysis of Biological Activities
The most significant and well-characterized biological activity of this compound derivatives is their potent inhibition of retinoic acid 4-hydroxylase (CYP26).[1][4] These enzymes are responsible for the metabolism of all-trans retinoic acid (ATRA), a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis.[2] Inhibition of CYP26 can potentiate the effects of ATRA, making these compounds promising candidates for the treatment of various diseases, including cancer and dermatological disorders.[1][2]
Inhibition of Retinoic Acid 4-Hydroxylase (CYP26)
A key study in this area investigated a series of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(arylamino)phenyl]propyl derivatives.[1][4] While these are not direct derivatives of the parent propanoic acid, the study provides crucial insights into the SAR of the 2,2-dimethylpropanoic acid methyl ester moiety attached to the triazole ring.
One of the most potent inhibitors identified was 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[4][5][6]triazol-1-yl-propionic acid methyl ester , which exhibited an exceptionally low IC50 value of 0.35 nM against CYP26A1.[4][6] This highlights the remarkable potential of this scaffold.
Key SAR observations for CYP26A1 Inhibition:
-
The Azole Moiety: The 1,2,4-triazole ring is a critical component for activity, likely through its interaction with the heme iron of the cytochrome P450 enzyme.[1]
-
The Gem-Dimethyl Group: The presence of the two methyl groups on the carbon adjacent to the triazole ring appears to be favorable for potent inhibition.
-
Aromatic Substituents: The nature of the substituent on the phenyl ring attached to the propanoic acid backbone plays a significant role in determining inhibitory potency. Electron-donating groups on this phenyl ring were found to be more favorable for activity.[1] The highly potent naphthalen-2-ylamino derivative suggests that extended aromatic systems capable of additional interactions within the enzyme's active site enhance potency.[4]
-
Ester vs. Carboxylic Acid: The most potent compounds in the series were methyl esters. While direct comparisons with the corresponding carboxylic acids are not always provided, the ester form may enhance cell permeability or have a more optimal fit in the enzyme's active site.
The following table summarizes the inhibitory activity of a key derivative against CYP26A1.
| Compound | Structure | Target | IC50 (nM) | Reference |
| 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)-phenyl]-3-[4][5][6]triazol-1-yl-propionic acid methyl ester | (Structure not available in search results) | CYP26A1 | 0.35 | [4][6] |
| Liarozole (Reference) | CYP26A1 | 540 | [4] | |
| R116010 (Reference) | CYP26A1 | 10 | [4] |
Other Potential Biological Activities
While the inhibition of CYP26 is the most prominent activity, the general class of 1,2,4-triazole derivatives containing a propanoic acid moiety has been explored for other therapeutic applications, including:
-
Anti-inflammatory Activity: Derivatives with different substitution patterns on the triazole ring have shown the ability to reduce the release of pro-inflammatory cytokines like TNF-α.[3]
-
Antibacterial and Anthelmintic Activity: Some studies have reported modest antibacterial and anthelmintic potential for certain 1,2,4-triazole-propanoic acid derivatives.[3]
It is important to note that these studies did not specifically investigate the this compound scaffold. Further research is needed to determine if this specific substitution pattern confers advantages for these other biological activities.
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound Derivatives
A general synthetic route to related triazolyl acetates involves the Pinner reaction.[7] A plausible route for the title compounds, based on available literature for similar structures, is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound and its derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the triazole anion. Then, add a solution of an appropriate 2-bromo-2-methylpropanoic acid derivative (e.g., the ethyl ester) in the same solvent dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis (if necessary): If the starting material was an ester, the resulting product can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in a mixture of THF and water).
-
Derivatization: The carboxylic acid can be further derivatized to amides or other esters using standard coupling reagents (e.g., HATU, HOBt, or EDC) or by conversion to the acid chloride followed by reaction with an alcohol or amine.
CYP26A1 Microsomal Inhibition Assay
This protocol is adapted from established methods for assessing CYP26A1 inhibition.[5][8]
Workflow for CYP26A1 Inhibition Assay:
Caption: Workflow for determining CYP26A1 inhibitory activity using a microsomal assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer.
-
Dilute the CYP26A1-containing microsomes (e.g., from insect cells or human liver) to the desired concentration in the reaction buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound solutions.
-
Add the diluted CYP26A1 microsomes to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system and a luminogenic CYP substrate (e.g., P450-Glo™).
-
Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the assay kit manufacturer's instructions (this often involves adding a reagent that also initiates the luminescent signal).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a vehicle control (DMSO) and a positive control inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Structure-Activity Relationship (SAR) Summary and Future Directions
The available data, although limited to a specific biological target, allows for the formulation of a preliminary SAR model for this compound derivatives as CYP26 inhibitors.
Key SAR Insights:
Caption: Summary of Structure-Activity Relationship for CYP26 Inhibition.
Future Directions:
-
Systematic SAR Studies: There is a clear need for systematic studies that explore a wider range of substitutions on the aromatic backbone and modifications of the propanoic acid moiety to build a more comprehensive SAR model.
-
Exploration of Other Biological Targets: Given the diverse activities of both triazoles and propanoic acid derivatives, it is highly probable that the this compound scaffold could be a fruitful starting point for developing agents with other therapeutic applications, such as antifungal, herbicidal, or plant growth regulatory activities.
-
Chirality: If the carbon bearing the triazole and carboxylic acid groups is further substituted, creating a chiral center, the evaluation of individual enantiomers will be crucial, as stereochemistry often plays a significant role in biological activity.
-
In Vivo Studies: Promising candidates identified from in vitro screens will require further evaluation in animal models to assess their pharmacokinetic properties, efficacy, and safety profiles.
References
- 1. Synthesis and CYP26A1 inhibitory activity of novel methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-(1H-Imidazol- and Triazol-1-yl)-2,2-Dimethyl-3-[4-(Naphthalen-2-ylamino)phenyl]propyl derivatives as small molecule inhibitors of Retinoic Acid 4-Hydroxylase (CYP26) -ORCA [orca.cardiff.ac.uk]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an objective comparison of the in vivo and in vitro performance of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, supported by established experimental methodologies. It aims to equip researchers with the foundational knowledge to design and interpret studies for this and similar compounds.
Introduction: Bridging the Bench-to-Bedside Gap
The journey of a potential therapeutic agent from laboratory discovery to clinical application is a complex and multifaceted process. A critical phase in this journey is the rigorous evaluation of its efficacy, both in controlled, artificial environments (in vitro) and within living organisms (in vivo). This compound, a compound featuring the versatile 1,2,4-triazole moiety, represents a class of molecules with broad-ranging biological activities, including potential anticancer and anti-inflammatory effects[1][2][3]. The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous approved drugs[1][2]. This guide will provide a comparative framework for assessing the efficacy of this specific compound, detailing the experimental logic, protocols, and data interpretation necessary to navigate the preclinical research landscape.
Part 1: In Vitro Efficacy: Characterizing Intrinsic Activity
In vitro studies are the cornerstone of early-stage drug discovery. They allow for the rapid and cost-effective assessment of a compound's biological activity at the cellular and molecular level, free from the complexities of a whole biological system.
Rationale for In Vitro Assessment
The primary goals of in vitro testing are to:
-
Establish Proof-of-Concept: Demonstrate that the compound has a measurable biological effect on a specific cell type or molecular target.
-
Determine Potency: Quantify the concentration at which the compound elicits its effect, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Elucidate Mechanism of Action: Investigate how the compound works at a molecular level.
Key Experimental Protocol: Antiproliferative Assay (MTT Assay)
A fundamental in vitro experiment for potential anticancer agents is the assessment of their ability to inhibit cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Step-by-Step Methodology:
-
Cell Culture: Maintain and propagate a relevant cancer cell line (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[4]
-
Seeding: Trypsinize confluent cells and seed them into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Erlotinib).[5][6]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC50 value.
Illustrative Data Table (Hypothetical):
| Cell Line | Compound | IC50 (µM) |
| HepG2 (Liver Cancer) | This compound | Data to be determined |
| MCF-7 (Breast Cancer) | This compound | Data to be determined |
| A549 (Lung Cancer) | This compound | Data to be determined |
Note: For related 1,2,4-triazole derivatives, IC50 values against HepG2 cells have been reported in the range of 13-28 µg/mL.[7]
Visualizing the In Vitro Workflow
Caption: A streamlined workflow for determining in vitro antiproliferative activity using the MTT assay.
Part 2: In Vivo Efficacy: Assessing Performance in a Complex System
Positive in vitro results are a prerequisite, but not a guarantee, of a drug's success. In vivo studies in animal models are essential to understand how a compound behaves in a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall efficacy and potential toxicity.
The Rationale for Animal Models
In vivo experiments aim to:
-
Evaluate Systemic Efficacy: Determine if the compound can reach its target tissue in sufficient concentrations to exert a therapeutic effect.
-
Assess Safety and Tolerability: Identify potential adverse effects and establish a therapeutic window.
-
Inform Dosing and Scheduling: Provide data to guide the development of a clinical dosing regimen.
Key Experimental Protocol: Xenograft Mouse Model of Cancer
For oncology research, the xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard for evaluating in vivo antitumor activity.
Step-by-Step Methodology:
-
Animal Husbandry: Acclimate immunocompromised mice (e.g., nude or SCID mice) to the facility for at least one week.
-
Tumor Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound at various doses via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.
-
Data Collection: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
Illustrative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 250 | 0% |
| This compound | 25 | Oral Gavage | Data to be determined | Data to be determined |
| This compound | 50 | Oral Gavage | Data to be determined | Data to be determined |
Visualizing the In Vitro to In Vivo Translation
Caption: The logical progression from in vitro discovery to in vivo validation and dose optimization.
Part 3: Synthesizing the Data: The Efficacy Comparison
A direct comparison of in vitro and in vivo data is not always straightforward. A compound may be highly potent in a petri dish but show limited efficacy in an animal. This discrepancy can arise from several factors:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or fast excretion can prevent the compound from reaching therapeutic concentrations at the tumor site.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation may be low.
-
Toxicity: The compound may be toxic at concentrations required for efficacy.
-
The Tumor Microenvironment: The complex interplay of various cell types, extracellular matrix, and signaling molecules in a tumor can influence drug response in ways not captured by in vitro models.
The evaluation of this compound, like any promising therapeutic candidate, requires a systematic and integrated approach. In vitro assays serve as an essential screening tool to identify and characterize its intrinsic biological activity. However, in vivo studies are indispensable for validating these findings in a physiologically relevant context and for understanding the compound's true therapeutic potential. The successful translation from in vitro potency to in vivo efficacy is a critical hurdle in drug development. This guide provides the foundational framework for designing and interpreting the necessary experiments to thoroughly evaluate this compound and advance its potential journey from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Compounds
This guide provides an in-depth, objective comparison of the performance of various triazole compounds in molecular docking studies against key biological targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from recent experimental studies, details robust protocols, and explains the critical reasoning behind methodological choices to ensure scientific integrity and reproducibility.
The Enduring Significance of the Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2][3] Its five-membered heterocyclic structure, containing three nitrogen atoms, imparts unique physicochemical properties that facilitate a wide range of interactions with biological macromolecules.[4] This versatility has rendered triazole derivatives potent inhibitors of various enzymes, making them integral to the development of antifungal, anticancer, and antimicrobial drugs.[1][3][5][6] In silico techniques, particularly molecular docking, have become indispensable for rapidly exploring the binding affinities and modes of novel triazole derivatives, thereby accelerating the drug discovery and lead optimization process.[2][4][7]
This guide presents a comparative analysis of findings from several recent molecular docking studies, offering a comprehensive overview of the performance of diverse triazole derivatives against a range of protein targets implicated in critical diseases.
Comparative Docking Performance of Triazole Derivatives
Molecular docking simulations consistently highlight the potential of triazole derivatives to inhibit a broad spectrum of enzymes and proteins.[2] The following tables summarize quantitative data from recent comparative studies, showcasing binding energies and, where available, corresponding experimental inhibitory concentrations (IC50) against their respective targets.
Table 1: Comparative Docking Scores of Triazole Derivatives Against Anticancer Targets
| Triazole Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| T5 | EGFR | AutoDock | -10.2 | [4] |
| T3 | EGFR | AutoDock | -9.8 | [4] |
| T1 | EGFR | AutoDock | -8.5 | [4] |
| Compound 1 | Aromatase | AutoDock 4.2 | -9.96 | [1] |
| Compound 1 | Tubulin | AutoDock 4.2 | -7.54 | [1] |
| Compound 7f | Not Specified | Not Specified | Not Specified | [8] |
| Compound 8 | HCT-116 | Not Specified | IC50 = 4.6 µM | [9] |
| Compound 7 | MCF-7 | Not Specified | IC50 = 0.5 µM | [9] |
| Compound 700 | KDM5A | AutoDock Vina | -11.042 | [10] |
| Compound 91 | KDM5A | AutoDock Vina | -10.658 | [10] |
| Compound 449 | KDM5A | AutoDock Vina | -10.261 | [10] |
Table 2: Comparative Docking Scores of Triazole Derivatives Against Fungal and Bacterial Targets
| Triazole Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| Compound 5k | FgCYP51 | Not Specified | Not Specified | [11] |
| Compound 1e | 1AJ0, 1JIJ, 4ZA5 | Not Specified | Good Affinity | [6] |
| Compound 2e | 1AJ0, 1JIJ, 4ZA5 | Not Specified | Good Affinity | [6] |
| Compound C14 | P450 CYP121 | Not Specified | ChemPLP Score: 68.29 | [12] |
| Compound C8 | P450 CYP121 | Not Specified | ChemPLP Score: 53.67 | [12] |
Foundational Principles and Methodologies in Molecular Docking
The reliability and reproducibility of molecular docking studies are fundamentally dependent on the rigor of the employed methodologies.[2] This section details a comprehensive, step-by-step protocol, synthesized from established practices, providing a robust framework for conducting in silico investigations of triazole compounds.
A Generalized Workflow for Molecular Docking Studies
The following diagram illustrates a standard workflow for molecular docking, from initial target and ligand selection to final analysis and validation.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Experimental Protocols
Rationale: The three-dimensional structure of the target protein is the canvas for the docking experiment. Proper preparation is paramount to ensure that the binding site is correctly represented and that the docking algorithm can accurately sample ligand conformations. This involves removing extraneous molecules, adding missing atoms, and assigning correct protonation states, all of which can significantly impact the calculated binding energies.
Protocol:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the PDB file.[2] This is crucial as their presence can interfere with the docking process.
-
Add Hydrogen Atoms: Most crystal structures do not include hydrogen atoms. Add them using software like UCSF Chimera or AutoDockTools, as they are critical for forming hydrogen bonds.[2]
-
Assign Charges and Protonation States: Assign appropriate partial charges and protonation states to the amino acid residues, particularly for ionizable residues like histidine, aspartic acid, and glutamic acid, as their charge state can influence ligand binding.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.[2]
Rationale: The ligand's structure must be optimized to its lowest energy conformation to ensure that the docking simulation starts from a realistic point. Correctly assigning atom types and charges is essential for the scoring function to accurately calculate the interaction energies.
Protocol:
-
2D to 3D Conversion: If starting from a 2D structure (e.g., from a chemical drawing program), convert it to a 3D structure using software like Open Babel.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Atom Types and Charges: Assign appropriate atom types and partial charges (e.g., Gasteiger charges) to the ligand atoms. This is a critical step for the accurate calculation of electrostatic interactions.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
Rationale: The choice of docking software and algorithm can influence the results. It is essential to use a well-validated program and to perform a redocking experiment to validate the docking protocol for the specific target. Redocking involves docking the co-crystallized ligand back into the binding site and comparing the predicted pose to the experimental one. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[13][14][15]
Protocol:
-
Select Docking Software: Choose a suitable docking program. Popular choices include AutoDock, AutoDock Vina, GOLD, and Glide.[16][17][18]
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The size and location of the grid box are critical parameters that dictate the search space for the ligand.[1]
-
Docking Algorithm: Select and configure the docking algorithm. Genetic algorithms are commonly used in programs like AutoDock.[1]
-
Execution of Docking: Run the docking simulation for each triazole derivative in the library.
-
Protocol Validation (Redocking):
-
Extract the co-crystallized ligand from the original PDB file.
-
Dock this ligand back into the prepared protein structure using the same protocol as for the triazole library.
-
Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value ≤ 2.0 Å indicates that the docking protocol is reliable for this target.[13][14][15]
-
Rationale: The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis of these results is necessary to identify the most promising candidates and to understand the molecular basis of their predicted activity.
Protocol:
-
Ranking by Binding Energy: Rank the triazole derivatives based on their predicted binding energies or docking scores. A more negative binding energy generally indicates a more favorable interaction.[4]
-
Visual Inspection of Binding Poses: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Discovery Studio.[4]
-
Analysis of Molecular Interactions: Analyze the types of interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide insights into the mechanism of binding.
-
ADMET Prediction: Use computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds to assess their drug-likeness.[19][20]
Visualizing the Impact: Triazole Inhibition of a Kinase Signaling Pathway
To illustrate the potential therapeutic effect of a triazole derivative, the following diagram depicts a hypothetical signaling pathway where a triazole compound inhibits a kinase, thereby blocking a downstream cellular response like proliferation.
Caption: Inhibition of a kinase by a triazole derivative.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of triazole compounds. The presented data and protocols underscore the immense potential of this chemical class in modern drug discovery. The continued integration of computational methods with experimental validation will undoubtedly accelerate the development of novel triazole-based therapeutics. Future studies should focus on exploring an even wider chemical space of triazole derivatives and employing more advanced computational techniques, such as molecular dynamics simulations, to further refine our understanding of their dynamic interactions with biological targets.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. benchchem.com [benchchem.com]
- 3. journalijsra.com [journalijsra.com]
- 4. ijmtlm.org [ijmtlm.org]
- 5. Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cal-tek.eu [cal-tek.eu]
- 11. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dasher.wustl.edu [dasher.wustl.edu]
- 17. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 18. scispace.com [scispace.com]
- 19. ijpbs.com [ijpbs.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Specificity of Novel Small Molecules: A Case Study of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
In the landscape of modern drug discovery, the identification of potent, selective, and safe therapeutic agents is paramount. The journey from a promising chemical entity to a clinically viable drug is fraught with challenges, a primary one being the characterization of its molecular specificity. A lack of specificity, leading to off-target effects, is a major contributor to clinical trial failures and unforeseen toxicities[1][2]. This guide provides a comprehensive framework for evaluating the specificity of a novel small molecule, using the uncharacterized compound 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a practical case study.
The triazole moiety is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions and its favorable metabolic stability.[3][4][5] The propanoic acid group suggests potential interactions with targets that have a carboxylic acid binding motif. However, without empirical data, the biological targets of this specific molecule remain unknown. This guide is designed for researchers, scientists, and drug development professionals, offering a multi-tiered strategy to systematically elucidate the on- and off-target profile of such a compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Phase 1: In Silico Profiling - Predicting the Possibilities
Before embarking on resource-intensive wet lab experiments, a robust computational analysis can provide invaluable, testable hypotheses regarding a compound's potential targets and liabilities. This initial phase helps to focus subsequent experimental efforts.
Target Prediction and Off-Target Liability Assessment
The first step is to utilize the chemical structure of this compound to predict its likely biological targets. A variety of computational tools and platforms can be employed for this purpose. These algorithms compare the structure of the query molecule to databases of known ligands and their corresponding targets, using principles of chemical similarity, pharmacophore matching, and machine learning models.[6][7][8]
Rationale: This approach is based on the principle that structurally similar molecules often share similar biological activities. By identifying known compounds with structural resemblance to our case molecule, we can infer a list of potential primary targets and, equally importantly, potential off-targets that could lead to adverse effects.[9]
Workflow: Computational Target Prediction
Caption: In silico workflow for target and off-target prediction.
Phase 2: In Vitro Biochemical Validation - From Prediction to Potency
With a list of prioritized target hypotheses, the next logical step is to validate these predictions through direct biochemical assays. This phase aims to confirm physical binding and quantify the potency of the interaction in a controlled, cell-free environment.
Broad-Panel Screening: A Kinase Case Study
Given that a vast number of small molecule inhibitors target protein kinases, a broad kinase panel screen is a prudent and informative starting point, especially if in silico predictions hint at kinase activity. Services like KINOMEscan® offer competition binding assays against hundreds of kinases, providing a comprehensive overview of a compound's kinome-wide selectivity.[10][11][12]
Rationale: A broad screen at a single high concentration (e.g., 10 µM) can quickly identify potential kinase targets and off-targets across the entire kinome. This unbiased approach minimizes the risk of overlooking unexpected interactions that a more focused assay might miss.[13][]
Data Presentation: The results are typically presented as a percentage of control, where lower percentages indicate stronger binding.
Table 1: Hypothetical KINOMEscan® Data for this compound (at 10 µM)
| Kinase Target | Percent of Control | Interpretation |
| MAPK14 (p38α) | 2.5% | Strong Interaction |
| MAPK1 | 85.0% | Weak/No Interaction |
| CDK2 | 92.1% | Weak/No Interaction |
| VEGFR2 | 15.3% | Moderate Interaction |
| ... (400+ other kinases) | >90% | Generally Selective |
Determining Potency (IC50/Kd) and Comparative Analysis
Following the identification of initial "hits" from the broad screen, the next step is to determine the potency of the interaction through dose-response experiments. This yields an IC50 (half-maximal inhibitory concentration) or a Kd (dissociation constant), which are crucial for quantifying affinity.
To contextualize our findings, we will compare our case compound to a known selective inhibitor with a similar scaffold, IOX4 , a tricyclic triazole-based inhibitor of HIF prolyl-hydroxylases (PHDs).[15] While the target class is different, the structural motif provides a relevant comparison for the purpose of this guide. We also introduce the concept of a negative control , a structurally similar but biologically inactive analog, to ensure that observed effects are due to specific interactions.
Table 2: Comparative Potency and Selectivity Profile
| Compound | Primary Target | IC50 / Kd (Primary Target) | Key Off-Target | IC50 / Kd (Off-Target) | Selectivity Ratio |
| Our Compound (Hypothetical) | MAPK14 | 50 nM (IC50) | VEGFR2 | 1.5 µM (IC50) | 30-fold |
| IOX4 (Reference) | PHD2 | 21 nM (IC50) | Factor Inhibiting HIF | >100 µM (IC50) | >4700-fold |
| Negative Control (Hypothetical) | MAPK14 | >100 µM (IC50) | VEGFR2 | >100 µM (IC50) | N/A |
Phase 3: Cellular Target Engagement - Confirming Interaction in a Biological Context
A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment. Cell permeability, stability, and engagement with the target in its native conformational state are all critical factors. Cell-based assays are therefore essential to bridge the gap between in vitro activity and physiological relevance.[16][17][18][19]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells and tissues.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This thermal stabilization can be quantified to confirm that a compound is reaching and binding to its intended target within the cell.[22][23][24]
Workflow: Cellular Thermal Shift Assay (CETSA®)
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. citeab.com [citeab.com]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 20. benchchem.com [benchchem.com]
- 21. news-medical.net [news-medical.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Part 1: Core Hazard Assessment and Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. Based on its structure—a carboxylic acid linked to a triazole heterocycle—and data from the closely related analog, 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride, we can infer a likely hazard profile.[1]
Inferred Hazard Profile:
| Hazard Class | GHS Hazard Code | Description | Causality and Field Insights |
| Acute Oral Toxicity | H302 (Assumed) | Harmful if swallowed | The presence of the triazole ring, a common pharmacophore, suggests potential biological activity. Ingestion could lead to systemic toxicity. |
| Skin Irritation | H315 (Assumed) | Causes skin irritation | Carboxylic acids can be corrosive or irritating to the skin upon contact, causing redness, itching, or burns.[4] |
| Eye Irritation | H319 (Assumed) | Causes serious eye irritation | The acidic nature of the compound poses a significant risk to eye tissue, potentially causing serious, lasting damage. |
| Respiratory Irritation | H335 (Assumed) | May cause respiratory irritation | If the compound is a fine powder or becomes airborne, inhalation can irritate the mucous membranes and respiratory tract.[1][4] |
Mandatory Personal Protective Equipment (PPE):
Given the assumed hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:
-
Eye Protection: Tightly fitting safety goggles and a face shield. A face shield alone is insufficient and must be worn with goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6]
Part 2: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area (like a fume hood), evacuate the lab and contact your EHS department.
-
Contain: For small spills within a fume hood, use an acid-neutralizing agent or a chemical spill kit absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize and Absorb: Slowly apply a neutralizing agent (such as sodium bicarbonate) from the outside of the spill inwards. Vapors and heat may be generated during this process.[5][7]
-
Collect: Once neutralized, carefully scoop the absorbed material into a designated, compatible hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the container with "Spill Debris containing 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid" and manage it as hazardous waste.
Part 3: Step-by-Step Disposal Procedure
The primary and only recommended disposal route for this compound is collection by a licensed hazardous waste management service.[8] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. The potential for ecotoxicity from the triazole moiety and the unknown effects on wastewater treatment systems present an unacceptable risk.[9]
Step 1: Waste Characterization
This compound must be classified as Hazardous Chemical Waste . Specifically, it falls into the category of Organic Acid Waste .
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in waste containers.[10]
-
Segregate from Bases: Keep this acidic waste stream separate from all basic (alkaline) waste to prevent violent neutralization reactions.
-
Segregate from Oxidizers: Store away from strong oxidizing agents.
-
Segregate from Reactive Metals: Do not mix with metals that can react with acids to produce flammable hydrogen gas.
The workflow below illustrates the segregation logic.
References
- 1. 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride | C6H10ClN3O2 | CID 165944896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. unsw.edu.au [unsw.edu.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. coral.washington.edu [coral.washington.edu]
Navigating the Safe Handling of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid: A Comprehensive Guide to Personal Protective Equipment, Operational Protocols, and Disposal
For Immediate Implementation by Laboratory Personnel
The responsible advancement of pharmaceutical research necessitates an unwavering commitment to safety. This guide provides essential, actionable protocols for the safe handling and disposal of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid. As Senior Application Scientists, we recognize that true innovation is built upon a foundation of rigorous safety practices. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and foster a culture of safety.
Hazard Assessment and Triage: Understanding the Risks
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
The triazole functional group, present in many fungicides, has been associated with potential hepatotoxicity in some studies, warranting a cautious approach to handling.
Table 1: Presumptive GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, and ocular routes. The following PPE is mandatory when handling this compound in its solid (powder) form and in solution.
Hand Protection
Given the skin-irritating properties of this compound, robust hand protection is non-negotiable.
-
Glove Selection: Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals, including weak acids.[3][4][5] For prolonged handling or when working with solutions, consider a heavier-duty nitrile or butyl rubber glove as the outer layer.[6] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Glove Integrity: Inspect gloves for any signs of degradation or perforation before each use.
-
Donning and Doffing: Follow a strict protocol for donning and doffing gloves to avoid cross-contamination. Dispose of outer gloves immediately after handling the compound.
Eye and Face Protection
To prevent contact with the eyes, which can cause serious irritation, the following are required:
-
Primary Protection: Tightly fitting safety goggles that conform to ANSI Z87.1 standards are mandatory.
-
Secondary Protection: When there is a risk of splashing, a full-face shield must be worn in conjunction with safety goggles.
Body Protection
A dedicated, clean, and properly fitting lab coat is essential. For tasks with a higher risk of contamination, such as weighing large quantities or during spill cleanup, a disposable, polyethylene-coated gown should be worn over the lab coat.
Respiratory Protection
Due to the potential for respiratory irritation from airborne particles, all handling of the solid compound must be performed within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation that cannot be contained, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with a combination of organic vapor and acid gas (OV/AG) cartridges and a P100 particulate filter is recommended.[7][8][9][10][11]
-
Fit Testing: All personnel required to wear a respirator must be fit-tested annually to ensure a proper seal, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to standardized operational procedures is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid form of this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling the compound from receipt to use.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (Solid <1g or Dilute Solution <10mL) in a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for acidic compounds.
-
Wipe the area with a damp cloth, moving from the outside of the spill inward.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable laboratory detergent.
-
-
Major Spill (Solid >1g or Solution >10mL) or Any Spill Outside of a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all associated contaminated materials is a critical component of laboratory safety and environmental stewardship. All waste generated must be treated as hazardous waste.
Waste Segregation and Labeling
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent pads, and weighing paper, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinsates, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.
EPA Hazardous Waste Classification
Based on its toxicological profile, it is likely that this compound would be classified as a toxic waste. The specific EPA hazardous waste code should be determined by the waste generator in consultation with their institution's EHS department. A potential classification could be under the U-list for toxic wastes if it meets the criteria upon disposal.[13]
Disposal Pathway
The following diagram illustrates the proper disposal pathway for waste generated from handling this compound.
Caption: Disposal Pathway for this compound Waste.
All hazardous waste must be disposed of through your institution's EHS-approved waste management vendor.[8][9][10] Do not under any circumstances dispose of this chemical or its containers in the regular trash or down the drain.
Conclusion: A Culture of Safety
The protocols outlined in this guide are designed to provide a robust framework for the safe handling of this compound. It is the responsibility of every researcher to not only adhere to these guidelines but also to foster a proactive safety culture within the laboratory. By integrating these practices into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the broader scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. uk.unigloves.com [uk.unigloves.com]
- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Honeywell North Organic Vapor and Acid Gas Cartridge and P100 Filter [honeywellstore.com]
- 8. 3m.com [3m.com]
- 9. Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators - Moldex [moldex.com]
- 10. magidglove.com [magidglove.com]
- 11. kgcountry.com [kgcountry.com]
- 12. angenechemical.com [angenechemical.com]
- 13. actenviro.com [actenviro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

